molecular formula C11H22N2O B1464660 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol CAS No. 1499437-14-7

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

カタログ番号: B1464660
CAS番号: 1499437-14-7
分子量: 198.31 g/mol
InChIキー: MMPLEHAWGGNIRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It features a cyclohexanol scaffold linked to a piperazine ring, a nitrogen-containing heterocycle that is frequently employed in drug discovery . The piperazine moiety is a common structural feature in many biologically active molecules and is known to influence a compound's physicochemical properties and its ability to interact with biological targets . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules. Piperazine-containing compounds are investigated for a wide range of therapeutic areas, and studies have shown that novel piperazine derivatives can exhibit potent cytotoxic activity, for instance, by inducing apoptosis in cancer cell lines . The mechanism of action for piperazine derivatives is often target-specific, but can include activities such as the activation of key enzymes in apoptotic pathways . As a reference standard or synthetic intermediate, this compound aids in the exploration of new pharmaceutical agents. It is commercially available as the dihydrochloride salt (CAS 2248395-09-5) to enhance stability and solubility . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

特性

IUPAC Name

1-(piperazin-1-ylmethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c14-11(4-2-1-3-5-11)10-13-8-6-12-7-9-13/h12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPLEHAWGGNIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of highly specific building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutic agents. 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a versatile, bifunctional aliphatic scaffold characterized by a cyclohexanol core and a piperazine moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and advanced applications in drug development, specifically focusing on its role in synthesizing targeted radiotracers and central nervous system (CNS) agents.

Structural and Physicochemical Profiling

The physicochemical profile of a building block directly influences the solubility, lipophilicity, and blood-brain barrier (BBB) permeability of the final active pharmaceutical ingredient (API). 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol exists primarily as a free base (C11H22N2O) but is frequently isolated and stored as a dihydrochloride salt to prevent atmospheric oxidation and improve shelf-life[1].

The presence of both a hydrogen-bond donating hydroxyl group and a basic secondary amine on the piperazine ring gives this molecule unique amphiphilic characteristics. Its low Topological Polar Surface Area (TPSA) makes it an exceptional precursor for CNS-penetrant molecules[2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, detailing the causality behind how these metrics impact drug design:

PropertyValueClinical / Synthetic Implication
Chemical Formula C11H22N2O (Free Base)Determines exact stoichiometric calculations for coupling reactions[2].
Molecular Weight 198.17 g/mol (Monoisotopic)Low molecular weight allows for extensive downstream functionalization while strictly adhering to Lipinski's Rule of 5[2].
CAS Registry Number 2248395-09-5 (2HCl salt)Essential for procurement, regulatory documentation, and database tracking[1].
Topological Polar Surface Area ~35.4 ŲHighly favorable for BBB penetration (< 90 Ų is optimal for CNS drugs).
Predicted pKa (Amine 1 / Amine 2) ~9.8 (Secondary) / ~5.0 (Tertiary)Dictates physiological ionization state; requires pH > 10 during free-base extraction to ensure complete organic partitioning.
InChIKey MMPLEHAWGGNIRY-UHFFFAOYSA-NUnique structural identifier for cheminformatics and molecular docking simulations[2].

Synthetic Methodology and Mechanistic Causality

The synthesis of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol must be highly controlled to prevent the formation of symmetrical dimers. The most robust method involves the regioselective nucleophilic ring-opening of a spiro-epoxide.

Standard Operating Protocol: Epoxide Ring-Opening
  • Mechanistic Causality: 1-oxaspiro[3]octane (methylene cyclohexene oxide) is reacted with piperazine. Piperazine is deliberately used in a 5-fold molar excess . This statistical excess is critical to favor mono-alkylation, preventing the secondary amine of the newly formed product from attacking a second epoxide molecule. Absolute ethanol is selected as the solvent because its protic nature hydrogen-bonds with the epoxide oxygen, lowering the activation energy required for the nucleophilic attack.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of 1-oxaspiro[3]octane in absolute ethanol to achieve a 0.5 M concentration.

  • Reagent Addition: Add 5.0 equivalents of anhydrous piperazine to the solution at room temperature.

  • Reaction Execution: Heat the mixture to reflux (78 °C) for 12 hours under an inert nitrogen atmosphere.

  • Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH:NH4OH (90:9:1) solvent system. Validation: Stain the TLC plate with ninhydrin. The product will appear as a distinct purple spot (confirming the presence of the unreacted secondary amine), differentiating it from tertiary amine byproducts.

  • Workup & Purification: Concentrate under reduced pressure to sublimate excess piperazine. Partition the crude residue between 1M NaOH and dichloromethane (DCM). Extract the aqueous layer twice with DCM, dry over anhydrous Na2SO4, and concentrate.

  • Salt Formation: Dissolve the crude free base in dry diethyl ether. Dropwise, add 2.0 M HCl in ether until precipitation ceases. Filter the resulting white crystalline solid to yield the pure dihydrochloride salt[1].

SynthesisWorkflow A 1-Oxaspiro[2.5]octane (Epoxide) B Piperazine (5.0 eq Excess) C Nucleophilic Ring Opening (Reflux, EtOH, 12h) D Crude Free Base (C11H22N2O) C->D TLC Validation E Precipitation (2M HCl in Ether) D->E F Dihydrochloride Salt (Pure Product) E->F NMR Confirmation AB AB AB->C

Fig 1. Step-by-step synthetic workflow and validation for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol.

Applications in Advanced Drug Development

The structural geometry of the piperazin-1-ylmethyl-cyclohexanol motif provides an excellent spatial arrangement for interacting with kinase hinge regions and transmembrane receptors.

MerTK-Targeting PET Imaging Agents

Recently, this compound has been utilized as a critical starting material in the synthesis of Radionuclide-Labeled MerTK-Targeting PET Imaging Agents[4]. MerTK (Mer Tyrosine Kinase) is overexpressed in various malignancies, including melanoma.

Application Logic: The secondary amine of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol undergoes an SNAr (nucleophilic aromatic substitution) or cross-coupling reaction with a pyrimidine core to form a highly selective MerTK inhibitor precursor[4]. This precursor is subsequently radiolabeled with isotopes such as 18F or 68Ga. The cyclohexanol moiety provides essential hydrogen-bonding interactions within the MerTK active site, while the piperazine linker ensures optimal solubility and spatial projection of the radiolabel[4].

MerTKPathway A 1-[(Piperazin-1-yl)methyl] cyclohexan-1-ol B Pyrimidine Core Coupling (SNAr) A->B C MerTK-Targeting Precursor B->C D Radiolabeling (18F or 68Ga) C->D Quality Control (Radio-HPLC) E PET Imaging Agent (Melanoma Diagnosis) D->E

Fig 2. Logical pathway for utilizing the compound in MerTK-targeted PET imaging agent development.

Analytical Characterization and Self-Validation

To ensure absolute trustworthiness in downstream applications, the synthesized or procured building block must undergo rigorous self-validating analytical characterization.

  • Nuclear Magnetic Resonance (1H NMR): When analyzing the dihydrochloride salt in D2O, the piperazine ring protons will exhibit a significant downfield shift (typically > 3.2 ppm) compared to the free base due to the deshielding effect of protonation. The absence of a singlet at ~2.5 ppm confirms the complete removal of unreacted piperazine.

  • High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective. Evaporative Light Scattering Detection (ELSD) or LC-MS must be employed. A single peak in the Total Ion Chromatogram (TIC) with an

    
     of 199.18 
    
    
    
    confirms both purity and identity[2].
  • Melting Point Analysis: The transition from a viscous oil/low-melting solid (free base) to a sharp-melting crystalline powder (dihydrochloride salt) serves as a rapid, macroscopic validation of successful salt formation.

References

  • PubChemLite : "2248395-09-5 (C11H22N2O) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg. Available at: [Link]

  • Molaid Chemical Database : "1-[(Piperazin-1-yl)methyl]cyclohexan-1-oldihydrochloride | 2248395-09-5." Molaid. Available at: [Link]

  • ACS Publications : "Preliminary Study of Radionuclide-Labeled MerTK-Targeting PET Imaging Agents for the Diagnosis of Melanoma." Molecular Pharmaceutics. Available at:[Link]

Sources

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly versatile


-amino alcohol, 1-[(piperazin-1-yl)methyl]cyclohexan-1-ol  (IUPAC: 1-(piperazin-1-ylmethyl)cyclohexan-1-ol) represents a privileged scaffold in modern medicinal chemistry. Characterized by a rigid cyclohexane ring, a tertiary hydroxyl group, and a basic piperazine moiety, this geminally disubstituted topology is frequently utilized in the design of central nervous system (CNS) agents. Most notably, derivatization of its piperazine ring has yielded potent modulators of fatty acid amide hydrolase (FAAH)[1], making it a critical intermediate for drug development professionals focused on analgesic and anxiolytic therapeutics.

Structural & Physicochemical Profiling

The structural topology of 1-[(piperazin-1-yl)methyl]cyclohexan-1-ol features a 1,2-aminoalcohol motif. The proximity of the hydrogen-bond donating tertiary hydroxyl group at the C1 position of the cyclohexane ring to the hydrogen-bond accepting basic nitrogen (N1) of the piperazine ring enables the formation of strong intramolecular hydrogen bonds. This dynamic significantly influences the molecule's conformational stability, basicity (


), and lipophilicity—factors that are critical for blood-brain barrier (BBB) penetration in CNS drug design.

Table 1: Physicochemical Properties Summary

PropertyValue / Description
IUPAC Name 1-(piperazin-1-ylmethyl)cyclohexan-1-ol
Chemical Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
Hydrogen Bond Donors 2 (Tertiary OH, Piperazine NH)
Hydrogen Bond Acceptors 3 (OH, Piperazine N1, Piperazine N4)
Topological Polar Surface Area (TPSA) 32.3 Ų
Key Structural Motif Geminal disubstitution (Spiro-like precursor footprint)

Synthetic Methodology & Mechanistic Causality

The most efficient and scalable synthesis of 1-[(piperazin-1-yl)methyl]cyclohexan-1-ol relies on a two-step sequence: the formation of a spiro-epoxide intermediate followed by a regioselective nucleophilic ring-opening.

Mechanistic Rationale
  • Corey-Chaykovsky Epoxidation: Cyclohexanone is reacted with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride). The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent intramolecular displacement of the neutral DMSO leaving group yields 1-oxaspiro[2]octane .

  • Regioselective

    
     Ring-Opening:  The spiro-epoxide is subjected to nucleophilic attack by piperazine. The basic secondary amine of piperazine selectively attacks the less sterically hindered methylene carbon of the spiro-epoxide, yielding the tertiary alcohol[3].
    
Self-Validating Experimental Protocol

Note: This protocol incorporates in-process analytical checks to ensure a self-validating workflow.

Step 1: Synthesis of 1-oxaspiro[2]octane

  • Ylide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO under an inert argon atmosphere. Gradually add Trimethylsulfoxonium Iodide (1.2 eq) at room temperature. Causality: Anhydrous conditions are critical to prevent the premature quenching of the highly reactive ylide. Stir until hydrogen gas evolution ceases (~30 mins).

  • Epoxidation: Add cyclohexanone (1.0 eq) dropwise to the ylide solution. Stir at room temperature for 2 to 4 hours.

  • Workup & Validation: Quench with cold water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
    • In-Process Check: Analyze the intermediate via EI Mass Spectrometry. The successful formation of 1-oxaspiro[2]octane is confirmed by a maximum intensity OE ion peak at 98 Da

      
      [4].
      

Step 2: Nucleophilic Ring Opening

  • Reaction: Dissolve the crude 1-oxaspiro[2]octane (1.0 eq) and anhydrous piperazine (3.0 eq) in absolute ethanol. Causality: A stoichiometric excess of piperazine is utilized to statistically disfavor the formation of bis-alkylated dimer byproducts.

  • Reflux: Heat the mixture to reflux (approx. 80–90 °C) for 12–16 hours[3].

  • Acid-Base Purification: Evaporate the ethanol. Partition the residue between water and dichloromethane (DCM). Extract the organic layer with 1M HCl. Discard the organic layer (containing neutral impurities). Basify the aqueous layer to pH > 10 using 2M NaOH, and back-extract with DCM. Dry and concentrate to yield the pure target compound.

SyntheticWorkflow Cyclohexanone Cyclohexanone Reagent1 Trimethylsulfoxonium Iodide + NaH / DMSO Cyclohexanone->Reagent1 Epoxide 1-Oxaspiro[2.5]octane Reagent1->Epoxide Corey-Chaykovsky Epoxidation Reagent2 Piperazine (Excess) Ethanol, Reflux Epoxide->Reagent2 Product 1-[(Piperazin-1-yl)methyl] cyclohexan-1-ol Reagent2->Product Regioselective SN2 Ring Opening

Synthetic workflow for 1-[(piperazin-1-yl)methyl]cyclohexan-1-ol via spiro-epoxide intermediate.

Analytical Characterization Signatures

To guarantee scientific integrity, the synthesized batch must be validated against the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz): The bridging methylene protons (

    
    ) situated between the quaternary C1 of the cyclohexane ring and the piperazine N1 appear as a distinct singlet around 
    
    
    
    2.35 ppm. The piperazine ring protons (
    
    
    ) present as broad multiplets between
    
    
    2.50–2.90 ppm[5].
  • ¹³C NMR (CDCl₃, 100 MHz): The quaternary C1 carbon of the cyclohexane ring is heavily deshielded by the hydroxyl group, appearing at

    
     70–72 ppm. The bridging methylene carbon resonates at approximately 
    
    
    
    66 ppm.
  • ESI-MS: A dominant

    
     peak at m/z 199.2 confirms the molecular weight.
    

Pharmacological Relevance & Applications

In drug discovery, the 1-[(piperazin-1-yl)methyl]cyclohexan-1-ol architecture is primarily utilized as a modular precursor. By derivatizing the secondary amine (N4) of the piperazine ring, researchers can synthesize a vast array of biologically active compounds[5].

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: The most prominent application of this scaffold is in the development of piperazinyl ureas and amides targeting FAAH[1]. FAAH is the primary catabolic enzyme responsible for the degradation of anandamide (AEA), an endogenous cannabinoid.

  • Mechanism of Action: When the N4 position of the piperazine ring is converted into a urea or carbamate derivative, the resulting molecule acts as a covalent or tight-binding inhibitor of the FAAH catalytic core.

  • Therapeutic Outcome: Inhibition of FAAH prevents the hydrolysis of AEA, leading to elevated local concentrations of this endocannabinoid. This pathway activates CB1 and CB2 receptors, producing profound analgesic and anxiolytic efficacy without the psychotropic liabilities associated with direct CB1 agonists (such as THC).

PharmacologicalPathway Scaffold 1-[(Piperazin-1-yl)methyl] cyclohexan-1-ol Scaffold Derivatization Urea/Amide Derivatization at N4 of Piperazine Scaffold->Derivatization FAAH FAAH Enzyme Inhibition Derivatization->FAAH Target Binding AEA Elevated Anandamide (AEA) Levels FAAH->AEA Prevents Hydrolysis CB1 CB1/CB2 Receptor Activation AEA->CB1 Endocannabinoid Signaling Analgesia Analgesic & Anxiolytic Efficacy CB1->Analgesia Therapeutic Outcome

Pharmacological signaling pathway of FAAH inhibitors derived from the piperazine scaffold.

References

  • US7598249B2 - Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase Source: Google Patents URL
  • Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers Source: Oriental Journal of Chemistry URL:[Link]

  • WO2022195454A1 - Pyrazolopyridine derivatives and uses thereof Source: Google Patents URL
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL:[Link]

Sources

molecular weight and formula of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, a heterocyclic compound with potential for further investigation in drug discovery and development.

Core Chemical Properties

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source
Molecular Formula C₁₁H₂₂N₂OC₁₁H₂₄Cl₂N₂O[1]
Molecular Weight 198.31 g/mol 271.22 g/mol [1]
CAS Number Not available2248395-09-5[1]
IUPAC Name 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol;dihydrochloride[1]

Note: The molecular formula and weight of the free base were calculated by subtracting the molecular weight of two molecules of hydrogen chloride (HCl) from the dihydrochloride salt.

Synthesis and Mechanism

The most probable synthetic route for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is the Mannich reaction. This well-established three-component condensation reaction involves an active hydrogen compound (cyclohexanone), an aldehyde (formaldehyde), and a secondary amine (piperazine)[2][3][4].

Underlying Principles of the Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of a carbon acid[2][3][4]. The reaction proceeds through the formation of an Eschenmoser-like salt (an iminium ion) from the secondary amine and formaldehyde. This electrophilic iminium ion then reacts with the enol form of the carbonyl compound containing an acidic proton[2][3][4]. In the context of synthesizing 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, cyclohexanone acts as the active hydrogen compound.

Proposed Synthetic Pathway

A plausible synthetic protocol for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol via the Mannich reaction is outlined below. It is important to note that this is a generalized procedure, and optimization of reaction conditions would be necessary to achieve high yields and purity.

Reaction: Cyclohexanone + Formaldehyde + Piperazine → 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Cyclohexanone Cyclohexanone Mannich_Reaction Mannich Reaction Cyclohexanone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Piperazine Piperazine Piperazine->Mannich_Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Mannich_Reaction Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Mannich_Reaction Temperature Temperature (e.g., Reflux) Temperature->Mannich_Reaction Product 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol Mannich_Reaction->Product

Caption: Proposed synthetic workflow for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol via the Mannich reaction.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Formation of the Mannich Reagent: To the stirred solution, add an aqueous solution of formaldehyde (1.1 eq) and a catalytic amount of a mineral acid (e.g., hydrochloric acid). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the piperazinomethyl cation (the electrophile).

  • Addition of Cyclohexanone: Add cyclohexanone (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol.

Potential Applications and Fields of Research

While no specific biological activities or applications have been reported for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, the piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry. This indicates that the core structure is often found in compounds with a wide range of biological activities.

The piperazine ring is a common feature in numerous approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, antihistaminic, and anticancer agents. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and can be protonated at physiological pH, which often enhances water solubility and allows for interactions with biological targets.

Given its structural components, 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol could be a valuable starting point or intermediate for the synthesis of novel compounds with potential activities in areas such as:

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs incorporate a piperazine ring.

  • Oncology: The piperazine scaffold is present in several kinase inhibitors and other anticancer agents.

  • Infectious Diseases: Piperazine derivatives have been investigated for their antibacterial, antifungal, and antiviral properties.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific pharmacological profile of this compound.

Analytical Characterization (Projected)

Comprehensive characterization of the synthesized 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol would be essential for confirming its structure and purity. The following analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the protons of the cyclohexanol ring, the methylene bridge, and the piperazine ring. The integration of these signals would confirm the proton count.

    • ¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, C-N stretching of the amines, and C-H stretching of the aliphatic rings.

  • Elemental Analysis: Combustion analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_confirmation Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR EA Elemental Analysis Synthesis->EA Confirmation Structure & Purity Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation EA->Confirmation

Caption: Standard analytical workflow for the characterization of a synthesized chemical compound.

Conclusion

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a molecule that can be readily synthesized via the Mannich reaction. Although its specific biological properties are yet to be explored, its structural features, particularly the presence of the versatile piperazine scaffold, make it a compound of interest for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this and related compounds.

References

  • Mokuō Huàxué (摩熵化学). 1-[(Piperazin-1-yl)methyl]cyclohexan-1-oldihydrochloride | 2248395-09-5. Available from: [Link]

  • BYJU'S. Mannich Reaction Mechanism. Available from: [Link]

  • Wikipedia. Mannich reaction. Available from: [Link]

  • ADICHEMISTRY. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]

  • Chemistry LibreTexts. Mannich Reaction. Available from: [Link]

Sources

Pharmacological Profile of Piperazinyl-Methyl-Cyclohexanol Derivatives: A Privileged Scaffold in Neuropharmacology and Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Logic of the PMC Scaffold

In modern medicinal chemistry, the Piperazinyl-Methyl-Cyclohexanol (PMC) motif—and its direct structural analogues—has emerged as a highly versatile, "privileged" scaffold. The unique pharmacological profile of this class stems from its distinct stereochemical and electronic properties:

  • Conformational Rigidity: The cyclohexanol ring provides a rigid, 3D vector that precisely orientates substituents for deep-pocket target engagement.

  • Physiological Basicity: The piperazine ring possesses a protonatable secondary or tertiary nitrogen (pKa ~8.5–9.0), which acts as a critical cation at physiological pH, forming salt bridges with conserved aspartate or glutamate residues in target proteins.

  • Hydrogen Bonding Capacity: The hydroxyl group on the cyclohexanol ring acts as a bidirectional hydrogen bond donor/acceptor, stabilizing ligand-receptor complexes.

This whitepaper synthesizes the polypharmacological landscape of PMC derivatives, spanning neuropharmacology (Sigma-1/VAChT and monoamine transporters) to targeted oncology (kinase inhibition), and provides self-validating experimental protocols for evaluating these compounds.

Primary Pharmacological Domains

Neuropharmacology: Sigma-1 Receptors and VAChT

Modifications of the classic vesamicol structure (a piperidino-cyclohexanol) into aza-vesamicol derivatives (trans-2-(1-piperazinyl)cyclohexanol) drastically alter the pharmacological profile. These piperazine-substituted cyclohexanols exhibit exceptionally high affinity for the Sigma-1 receptor and the Vesicular Acetylcholine Transporter (VAChT) [1].

Mechanistically, the Sigma-1 receptor acts as a ligand-operated chaperone at the mitochondria-associated endoplasmic reticulum membrane (MAM). The basic nitrogen of the piperazine ring forms a critical electrostatic interaction with Asp126 in the Sigma-1 binding pocket, while the cyclohexanol hydroxyl engages in hydrogen bonding with Tyr103. This binding profile makes aza-vesamicol derivatives highly valuable as neuroprotective agents and radioligands for PET imaging in cancer theranostics [1][1].

Monoamine Reuptake Inhibition (NRI/SNRI)

Further exploration of the cycloalkanol ethylamine scaffold has led to the discovery of cyclohexanol ethylpiperazines (e.g., WAY-256805). These compounds are highly potent Norepinephrine Reuptake Inhibitors (NRIs) [2].

The spatial arrangement of the cyclohexanol and the piperazine ring effectively mimics the catecholamine backbone of endogenous norepinephrine. This allows the PMC derivative to competitively bind at the orthosteric site of the Norepinephrine Transporter (NET), blocking the reuptake of neurotransmitters. These derivatives exhibit excellent selectivity over the serotonin (SERT) and dopamine (DAT) transporters, demonstrating profound efficacy in animal models of depression and neuropathic pain [2][2].

Targeted Oncology: Mer/FLT3 Kinase Inhibition

In the realm of oncology, the PMC motif is utilized to optimize the pharmacokinetic and pharmacodynamic properties of kinase inhibitors. A premier example is UNC2025 (trans-4-[2-(Butylamino)-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexanol), a potent, orally bioavailable Mer/FLT3 dual inhibitor[].

In this architecture, the piperazinyl-methyl group is projected into the solvent-exposed region of the kinase ATP-binding pocket. This strategic placement drastically improves aqueous solubility without disrupting target binding. Simultaneously, the cyclohexanol ring binds deeply into the ribose pocket of the kinase, providing critical selectivity over the broader kinome. This dual inhibition is highly effective in inducing apoptosis in acute myelogenous leukemia (AML) blasts [][].

Quantitative Pharmacological Data

The following table synthesizes the binding affinities and primary indications of key PMC-class derivatives across their respective targets.

Compound Class / PrototypePrimary TargetBinding Affinity (Kᵢ / IC₅₀)Secondary TargetPharmacological Application
Aza-Vesamicol Analogues Sigma-1 ReceptorKᵢ = 2.5 – 15 nMVAChT (Kᵢ ~ 100 nM)Neuroprotection, PET Imaging[1]
Cyclohexanol Piperazines (e.g., WAY-256805)NETIC₅₀ = 82 nMSERT (Selectivity > 50x)Antidepressant, Analgesia[2]
UNC2025 (Piperazinyl-methyl-phenyl-cyclohexanol)Mer / FLT3 KinasesIC₅₀ = 0.74 nM / 0.8 nMAxl KinaseAcute Myeloid Leukemia (AML)[]
PPCH (2-(4-phenyl-1-piperazinylmethyl)cyclohexanone)Histamine / KininModerateUnknownDecompression Sickness (Historical)[4]

Systems Architecture & Mechanism Visualizations

To understand the pleiotropic nature of the PMC scaffold, the following diagram maps the divergent signaling pathways activated or inhibited by these derivatives.

PMC_Pathways PMC Piperazinyl-Methyl-Cyclohexanol (PMC) Scaffold Sig1R Sigma-1 Receptor (MAM Chaperone) PMC->Sig1R High Affinity Binding VAChT VAChT (ACh Storage) PMC->VAChT Allosteric Inhibition NET Norepinephrine Transporter (Reuptake Inhibition) PMC->NET Competitive Blockade Kinase Mer/FLT3 Kinases (Oncology Targets) PMC->Kinase ATP-Competitive Inhibition Neuro Neuroprotection & Cognitive Enhancement Sig1R->Neuro VAChT->Neuro Mood Antidepressant & Analgesic Effects NET->Mood Cancer Leukemia Blast Apoptosis Kinase->Cancer

Fig 1: Polypharmacological signaling pathways and therapeutic outcomes of the PMC scaffold.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently prove its own validity. Below are the definitive, causality-driven protocols for evaluating PMC derivatives.

Protocol A: Synaptosomal Monoamine Reuptake Assay (NET/SERT)

Rationale: Transfected CHO cells lack the native lipid microenvironment. Using rat cortical synaptosomes preserves the endogenous transporter conformation, presynaptic machinery, and crucial ion gradients required for physiological transport kinetics.

  • Tissue Preparation: Isolate rat cortical synaptosomes via sucrose density gradient centrifugation.

    • Causality: This step separates myelin and mitochondria, enriching functional presynaptic terminals and reducing background noise.

  • Buffer Equilibration: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer (pH 7.4) at 37°C.

    • Causality: Maintains the Na⁺/Cl⁻ electrochemical gradients that are absolutely essential for secondary active transport by SLC6 family transporters.

  • Compound Incubation: Pre-incubate synaptosomes with PMC derivatives (0.1 nM - 10 μM) for 15 minutes.

  • Radioligand Addition: Add [³H]-Norepinephrine (final conc. 10 nM) and incubate for exactly 10 minutes.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

  • Self-Validation (QC): Include a 10 μM Desipramine control well. If Desipramine does not inhibit >95% of the signal, the synaptosomal gradient has collapsed, and the assay must be rejected.

Protocol B: TR-FRET Mer/FLT3 Kinase Assay

Rationale: Piperazine-containing heterocyclic compounds often exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, ensuring a high signal-to-noise ratio.

  • Enzyme/Substrate Mix: Combine recombinant Mer or FLT3 kinase domain with a biotinylated peptide substrate in kinase buffer (HEPES, MgCl₂, EGTA, DTT).

    • Causality: Mg²⁺ is strictly required for ATP coordination in the catalytic cleft; DTT prevents the oxidation of critical catalytic cysteine residues.

  • Inhibitor Addition: Add PMC derivatives (e.g., UNC2025) via acoustic dispensing (final DMSO <1%).

  • Reaction Initiation: Add ultra-pure ATP strictly at the

    
     concentration for the respective kinase.
    
    • Causality: Testing precisely at the

      
       ensures the assay is highly sensitive to ATP-competitive inhibitors (like UNC2025) and allows for accurate calculation of 
      
      
      
      using the Cheng-Prusoff equation.
  • Incubation: 60 minutes at room temperature.

  • Detection & Termination: Add Eu-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor) in an EDTA-stop buffer.

    • Causality: EDTA instantly chelates the Mg²⁺, halting the kinase reaction precisely at 60 minutes to ensure linear phase kinetics.

  • Readout: Measure time-resolved fluorescence at the 665 nm / 615 nm emission ratio. Calculate the Z'-factor; an assay is only validated if Z' > 0.6.

Assay_Workflow Prep Compound Synthesis & LC-MS QC InVitro In Vitro TR-FRET Kinase Assay (Km ATP) Prep->InVitro Cellular Synaptosomal Uptake Assay InVitro->Cellular Validation Z'-Factor Validation (Threshold > 0.6) Cellular->Validation

Fig 2: Self-validating experimental workflow for evaluating PMC derivatives.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PMC / National Institutes of Health (NIH)
  • CAS 1429881-91-3 (UNC-2025)
  • Source: Defense Technical Information Center (DTIC)

Sources

A Technical Guide to the Thermodynamic Aqueous Solubility of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thermodynamic solubility is a cornerstone of pharmaceutical development, fundamentally influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2][3] This guide provides an in-depth technical framework for determining the thermodynamic aqueous solubility of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, a molecule featuring a basic piperazine moiety and a polar cyclohexanol group. We will explore the foundational principles distinguishing thermodynamic from kinetic solubility, present a detailed, self-validating protocol for the gold-standard shake-flask method, and analyze the critical physicochemical factors that govern the solubility of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and accurate understanding of this critical molecular property.

Introduction: The Imperative of Thermodynamic Solubility in Drug Discovery

In the journey from a new chemical entity (NCE) to a viable drug, few physicochemical properties are as decisive as aqueous solubility.[4] While high-throughput kinetic solubility assays are invaluable for early-stage screening, it is the thermodynamic solubility —the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure—that provides the definitive data required for lead optimization, formulation development, and regulatory submissions.[1][2][5][6]

An accurate determination of thermodynamic solubility is critical for:

  • Predicting Oral Bioavailability: A drug must dissolve to be absorbed.[2][7] Thermodynamic solubility defines the maximum possible concentration in the gastrointestinal fluids, setting the upper limit for absorption.[2]

  • Guiding Formulation Strategy: For poorly soluble compounds, understanding the solubility limit is the first step in designing enabling formulations such as salt forms, co-solvent systems, or amorphous solid dispersions.[8][9]

  • Biopharmaceutics Classification System (BCS): The BCS categorizes drugs based on their solubility and permeability.[10] A drug is deemed "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media across a pH range of 1.2 to 6.8.[10][11] This classification can determine the pathway for establishing bioequivalence and potentially waive in vivo studies.[10]

This guide uses 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol as a model compound to illustrate the principles and practices for accurately determining this vital parameter.

Compound Profile: 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

The structure of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol dictates its solubility behavior.

  • Structure: C₁₁H₂₂N₂O

  • Key Features:

    • Piperazine Ring: Contains two nitrogen atoms, making it a weak base. The presence of these basic centers is the most critical determinant of its aqueous solubility, which will be highly dependent on pH.[9][12]

    • Cyclohexanol Group: The hydroxyl (-OH) group is polar and capable of hydrogen bonding with water, which contributes favorably to its aqueous solubility.[8]

    • Hydrocarbon Backbone: The cyclohexyl and methyl groups are non-polar and contribute to the molecule's lipophilicity.

Given the two basic nitrogens, this compound will have two pKa values. Its solubility is expected to be significantly higher in acidic environments (e.g., the stomach, pH 1.2-3) where the piperazine nitrogens are protonated, forming a more soluble cationic species.[9][10] Conversely, as the pH increases towards neutral and alkaline conditions (e.g., the intestine, pH 6.5-7.4), the compound will become less protonated, and its solubility will decrease, potentially to the point of precipitation.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Understanding the difference between thermodynamic and kinetic solubility is paramount for interpreting experimental data correctly.[6]

  • Thermodynamic Solubility: Represents the lowest energy, most stable state of a solution in equilibrium with an excess of the most stable solid form of the compound.[6][10] It is path-independent and provides a single, true value under defined conditions. The "shake-flask" method is the gold-standard for its determination.[13][14]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-energy form (like a DMSO stock solution), begins to precipitate in an aqueous medium.[1][15] This value is typically higher than the thermodynamic solubility because it can represent a transient, supersaturated state.[13] It is path-dependent and useful for high-throughput screening in early discovery.[3][5]

The relationship between these two concepts is crucial. A drug might appear soluble in a kinetic assay but crash out of solution over time in a physiological setting, leading to poor or erratic absorption.

G Conceptual Difference: Kinetic vs. Thermodynamic Solubility cluster_0 A High-Energy State (e.g., DMSO Stock, Amorphous Solid) B Supersaturated Solution (Kinetic Solubility Measurement) A->B Rapid Dissolution C Precipitation / Crystallization B->C Over Time D Saturated Solution in Equilibrium with Stable Solid (Thermodynamic Solubility Measurement) C->D Equilibration G Workflow for Shake-Flask Thermodynamic Solubility Assay cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result prep_buffer 1. Prepare Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) prep_sample 2. Add Excess Solid Compound to Buffers (Triplicates) prep_buffer->prep_sample equil 3. Agitate at 37°C (24-72 hours until equilibrium is reached) prep_sample->equil sep 4. Separate Phases (Centrifuge / Filter) equil->sep quant 5. Quantify Supernatant (HPLC-UV with Calibration Curve) sep->quant solid 6. Analyze Residual Solid (XRPD for Phase Transformation) sep->solid result Thermodynamic Solubility (mg/mL or µM) quant->result solid->result Confirms validity of result G Factors Influencing Aqueous Solubility center Aqueous Solubility ph pH of Medium (pKa dependent) center->ph Dominant Effect for Ionizable Compounds temp Temperature center->temp Affects Dissolution Energetics (Endo/Exothermic) solid Solid-State Form (Polymorphs, Hydrates) center->solid Different Forms Have Different Lattice Energies other Other Solutes (Salting-in/out) center->other Can alter solvent properties

Sources

A Senior Application Scientist's Guide to the Theoretical Receptor Binding Affinity of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for determining the theoretical receptor binding affinity of the novel compound 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. Recognizing the critical role of binding affinity in early-stage drug discovery, this document outlines a robust, multi-step in silico workflow designed for researchers, computational chemists, and drug development professionals. The guide moves beyond a simple recitation of methods to explain the causal logic behind procedural choices, ensuring scientific integrity and reproducibility. The workflow integrates target identification, ligand and receptor preparation, molecular docking, and advanced molecular dynamics (MD) simulations coupled with end-point free energy calculations (MM/PBSA). Each protocol is presented as a self-validating system, with an emphasis on authoritative grounding through rigorous citation of established methodologies and software. The ultimate goal is to equip scientific teams with a field-proven computational strategy to accurately predict ligand-receptor interactions, thereby accelerating the optimization of promising therapeutic candidates.

Introduction: The Compound and the Challenge

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a small molecule featuring two key pharmacophoric motifs: a piperazine ring and a cyclohexanol group. The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1][2] Its prevalence is due to favorable physicochemical properties, such as high aqueous solubility and the ability of its two nitrogen atoms to act as hydrogen bond acceptors, which can enhance bioavailability and target affinity.[1][3]

The primary challenge in early drug development is to efficiently and accurately identify the biological targets of a novel compound and quantify the strength of its interaction. This interaction, or binding affinity, is a primary determinant of a drug's potency and selectivity.[4][5] Experimental screening can be resource-intensive. Therefore, a robust theoretical framework for predicting binding affinity is an invaluable tool for prioritizing candidates, guiding medicinal chemistry efforts, and minimizing late-stage failures.[6][7] This guide details such a framework, leveraging a synergistic combination of computational techniques to build a predictive model of molecular recognition.

Theoretical Framework: Predicting Receptor-Ligand Interactions

The accurate prediction of binding affinity relies on a tiered computational approach, starting with rapid, approximate methods and progressing to more rigorous, computationally expensive calculations.

  • Molecular Docking: This technique predicts the preferred orientation (the "pose") of a ligand when bound to a receptor's binding site.[6][8] It employs search algorithms to explore the conformational space of the ligand within the site and uses a scoring function to estimate the binding affinity for each pose.[4] While fast and effective for virtual screening, scoring functions are approximations and may not always correlate perfectly with experimental affinities.[7]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, capturing its behavior over time in a simulated physiological environment (water, ions).[9] By solving Newton's equations of motion for every atom in the system, MD allows for the conformational relaxation of the complex, revealing stable interactions and the role of solvent molecules—aspects not fully captured by static docking.[10]

  • Binding Free Energy Calculations: Using the trajectory from an MD simulation, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more accurate estimate of the binding free energy (ΔG_bind).[11][12] These methods calculate the energy difference between the bound (complex) and unbound (receptor and ligand) states, considering molecular mechanics energy, solvation energy, and sometimes entropic contributions.[13][14]

A Validated Computational Workflow for Affinity Prediction

This section details a step-by-step methodology designed to ensure technical accuracy and reproducibility. The workflow is a self-validating system where the output of each stage informs and refines the next.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Initial Screening cluster_refine Phase 3: Refinement & Calculation cluster_out Phase 4: Output T_ID Step 1: Target Identification (Literature & Homology Search) L_Prep Step 2: Ligand Preparation (PubChem, 3D Generation, Protonation) Dock Step 4: Molecular Docking (AutoDock Vina) T_ID->Dock Input Structures R_Prep Step 3: Receptor Preparation (PDB, Cleanup, Protonation) Pose_Analysis Step 5: Pose Analysis (Scoring, Clustering, Visual Inspection) Dock->Pose_Analysis MD_Sim Step 6: MD Simulation (GROMACS) Pose_Analysis->MD_Sim Best Pose(s) MMPBSA Step 7: Binding Free Energy (g_mmpbsa) MD_Sim->MMPBSA Result Predicted Binding Affinity (ΔG) MMPBSA->Result Final Calculation

Caption: High-level computational workflow for predicting binding affinity.

Step 1: Target Identification
  • Causality: The piperazine moiety is a common scaffold in ligands targeting CNS receptors.[3][15] A literature survey reveals that many piperazine-containing drugs interact with dopamine, serotonin, and particularly sigma (σ) receptors.[16][17] The sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone, is implicated in a wide range of neurological functions and is a promising target.[18][19][20] Therefore, the σ1 receptor is selected as a high-priority hypothetical target for this workflow.

  • Protocol:

    • Perform a literature search for approved drugs or clinical candidates containing piperazine and cyclohexanol motifs.

    • Identify their primary biological targets using databases like ChEMBL or DrugBank.

    • Prioritize targets based on the frequency of interaction and structural similarity of known ligands to 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. For this guide, the human σ1 receptor is chosen.

Step 2: Ligand Preparation
  • Causality: The accuracy of any simulation is contingent on a chemically correct and low-energy starting structure for the ligand.

  • Protocol:

    • Obtain the 2D structure of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. A reliable source is the PubChem database.[21][22][23]

    • Convert the 2D structure to a 3D conformation using a program like Open Babel or the tools within a molecular modeling suite.

    • Determine the most probable protonation state at physiological pH (∼7.4). The piperazine nitrogens are key; the distal nitrogen is likely to be protonated.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., GAFF - General Amber Force Field) to relieve any steric strain.

    • Save the final structure in a .mol2 or .pdbqt format for docking.

Step 3: Receptor Preparation
  • Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (e.g., water, co-crystallized ligands) and lack hydrogen atoms.[24][25][26] These must be corrected to prepare a physiologically relevant model for simulation.

  • Protocol:

    • Download the crystal structure of the human σ1 receptor from the RCSB PDB (e.g., PDB ID: 5HK1).[27][28]

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Add hydrogen atoms, as they are critical for defining hydrogen bond networks and electrostatic interactions.

    • Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at pH 7.4.

    • Perform a constrained energy minimization to relax the added hydrogens and relieve any structural clashes without significantly altering the experimentally determined backbone.

    • Convert the cleaned receptor structure to the .pdbqt format required by AutoDock Vina.[29]

Step 4: Molecular Docking
  • Causality: Molecular docking serves as a computational filter to generate physically plausible binding poses and provide an initial, rapid assessment of binding affinity.

  • Protocol:

    • Software: Use AutoDock Vina, a widely used, fast, and accurate open-source docking program.[29][30][31]

    • Grid Box Definition: Define a search space (a "grid box") that encompasses the known binding site of the σ1 receptor. The box should be large enough to allow the ligand to rotate and translate freely but focused enough to increase computational efficiency.

    • Execution: Run the docking simulation using the prepared ligand and receptor .pdbqt files and the defined grid box. Set the exhaustiveness parameter (e.g., to 16 or 32) to control the thoroughness of the conformational search.

    • Output: Vina will generate a set of binding poses (typically 9) ranked by their predicted binding affinity scores in kcal/mol.[8]

Step 5: Molecular Dynamics (MD) Simulation
  • Causality: A static docked pose does not capture the dynamic nature of the protein-ligand complex or the influence of the solvent environment. MD simulation is required to refine the pose and generate a conformational ensemble for more accurate energy calculations.[9][10]

  • Protocol:

    • Software & Force Field: Use GROMACS, a high-performance and widely used MD engine.[32][33][34] Select a well-validated force field like CHARMM36m or AMBER14SB for the protein and CGenFF or GAFF for the ligand.[35]

    • System Setup:

      • Select the top-scoring, most biologically plausible pose from the docking results.

      • Combine the receptor and ligand coordinates into a single complex file.[9]

      • Place the complex in a solvated box (e.g., a cubic box of TIP3P water) ensuring a sufficient buffer distance (e.g., 1.0 nm) between the protein and the box edge.

      • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

    • Minimization & Equilibration:

      • Perform a steep descent energy minimization to remove steric clashes in the solvated system.

      • Conduct a two-phase equilibration: first in an NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature, followed by an NPT (constant Number of particles, Pressure, Temperature) ensemble to adjust the system to the correct density.[10] Position restraints are typically applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.

    • Production Run: Run the production MD simulation (e.g., for 100-200 nanoseconds) without restraints in the NPT ensemble. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

G start Docked Complex solvate Solvate in Water Box & Add Ions start->solvate minimize Energy Minimization solvate->minimize nvt NVT Equilibration (Constant Temp) minimize->nvt Restrain Complex npt NPT Equilibration (Constant Pressure) nvt->npt Restrain Complex md Production MD Run (100-200 ns) npt->md Release Restraints traj Trajectory Output md->traj

Caption: Workflow for preparing and running an MD simulation.

Step 6: Binding Free Energy Calculation
  • Causality: The MD trajectory provides an ensemble of states from which the average binding free energy can be calculated, offering a more robust prediction than a single docking score. The MM/PBSA method provides a balance of computational speed and accuracy for this task.[11][12]

  • Protocol:

    • Tool: Use the g_mmpbsa tool (or similar scripts adapted for GROMACS) which implements the MM/PBSA calculation.[11][13]

    • Trajectory Processing: Extract frames from the stable portion of the production MD trajectory (i.e., after the system's Root Mean Square Deviation, or RMSD, has plateaued). Remove the solvent and ions from the trajectory file.

    • Calculation: The g_mmpbsa script calculates the individual energy terms for the complex, the receptor, and the ligand for each frame.

      • ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

      • ΔG_solv: Solvation free energy (polar + non-polar components).

      • ΔG_bind = ΔE_MM + ΔG_solv - TΔS (The entropy term, TΔS, is computationally very expensive and often omitted when comparing similar ligands, as the change is assumed to be small).[14]

    • Analysis: Average the calculated ΔG_bind values over all analyzed frames to obtain the final predicted binding free energy.

Data Analysis and Interpretation

Effective interpretation of computational data requires a multi-faceted approach, combining quantitative metrics with qualitative structural analysis.

Docking Results Analysis

The output from AutoDock Vina should be analyzed both quantitatively and qualitatively. The binding affinity scores provide a first-pass ranking, while visual inspection of the poses is critical for identifying interactions that make chemical sense (e.g., hydrogen bonds with key residues, hydrophobic packing).

Pose IDBinding Affinity (kcal/mol)Key Interacting Residues (σ1 Receptor)
1-8.5TYR103, GLU172, TRP164
2-8.2TYR103, LEU105, ILE175
3-7.9ASP126, TRP89, TYR206

Table 1: Example output from a molecular docking experiment. Lower binding affinity scores indicate more favorable predicted binding.

MD Simulation Analysis

Analysis of the MD trajectory provides confidence in the stability of the simulation and insights into the dynamics of the interaction.

  • Root Mean Square Deviation (RMSD): Plotting the RMSD of the protein backbone and the ligand over time indicates if the system has reached equilibrium. A stable, plateaued RMSD is desired.

  • Root Mean Square Fluctuation (RMSF): RMSF plots show the fluctuation of individual residues, highlighting flexible regions of the protein (e.g., loops) versus stable regions (e.g., alpha-helices, beta-sheets in the binding site).

  • Interaction Analysis: Throughout the simulation, one can monitor specific interactions like hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and receptor to determine their stability over time.

MM/PBSA Results Analysis

The final MM/PBSA calculation provides a quantitative estimate of the binding free energy and a decomposition of the energies that contribute most to the binding.

Energy ComponentAverage Contribution (kJ/mol)Standard Deviation (kJ/mol)
Van der Waals Energy-150.412.1
Electrostatic Energy-95.215.8
Polar Solvation Energy135.718.2
Non-polar (SASA) Energy-18.51.5
Total ΔG_bind -128.4 10.5

Table 2: Example output from an MM/PBSA binding free energy calculation. The total ΔG_bind represents the final predicted binding affinity. A large negative value for Van der Waals and Electrostatic energy indicates favorable direct interactions.

G DeltaG ΔG_bind (Binding Free Energy) Components ΔE_vdw (Van der Waals) ΔE_elec (Electrostatic) ΔG_polar (Polar Solvation) ΔG_nonpolar (Non-polar Solvation) DeltaG:f0->Components:vdw Favorable Favorable (Attractive) Components:vdw->Favorable Components:elec->Favorable Components:npsolv->Favorable Unfavorable Unfavorable (Desolvation Penalty) Components:psolv->Unfavorable

Caption: Decomposition of the MM/PBSA binding free energy components.

Conclusion

This guide has detailed a rigorous, multi-stage computational workflow for the theoretical determination of receptor binding affinity for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. By integrating systematic target identification, meticulous system preparation, rapid screening via molecular docking, and in-depth refinement with molecular dynamics and MM/PBSA calculations, this methodology provides a robust framework for generating reliable and actionable data in the early phases of drug discovery. The emphasis on understanding the causality behind each step, coupled with the use of validated, open-source software, ensures that the described protocols are both scientifically sound and broadly accessible. Adherence to this workflow will empower research teams to make more informed decisions, efficiently allocate resources, and ultimately accelerate the journey from novel compound to potential therapeutic.

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  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • ResearchGate. (2026). Some FDA‐approved piperazine‐containing drugs. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed. (2024). Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity. [Link]

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1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to the Synthesis, Mechanistic Chemistry, and Application of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Executive Summary

In contemporary medicinal chemistry, the design of Central Nervous System (CNS) therapeutics heavily relies on privileged scaffolds that balance lipophilicity, steric bulk, and basicity. 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol (PMCO) has emerged as a highly versatile pharmaceutical intermediate. By combining a lipophilic cyclohexanol core with a basic, easily functionalized piperazine moiety, PMCO serves as a foundational building block for synthesizing Fatty Acid Amide Hydrolase (FAAH) inhibitors, 5-HT receptor modulators, and novel apoptosis inducers[1][2][3].

This whitepaper provides an in-depth analysis of PMCO, detailing the mechanistic causality behind its synthesis, self-validating experimental protocols, and its downstream applications in drug development.

Structural Rationale and Pharmacophore Mapping

The architectural utility of PMCO is not accidental; it is rooted in strict pharmacophore mapping principles:

  • Cyclohexanol Core: The saturated six-membered ring provides three-dimensional steric bulk, which is critical for occupying hydrophobic cavities, such as the acyl chain binding pocket of the FAAH enzyme. The tertiary hydroxyl group acts as a localized hydrogen bond donor/acceptor, anchoring the molecule to target residues.

  • Methylene Spacer: The

    
     bridge between the cyclohexane ring and the piperazine nitrogen introduces necessary conformational flexibility, preventing rigid steric clashes during receptor binding.
    
  • Piperazine Ring: As a classic basic pharmacophore, the secondary amine of the piperazine ring remains available for late-stage functionalization. It can be readily converted into ureas, amides, or arylated derivatives, tuning the molecule's electronic properties and target affinity[1][3].

Synthetic Methodology: The Epoxide Ring-Opening Route

The most atom-economical and scalable route to synthesize PMCO is the regioselective nucleophilic ring-opening of a spiro-epoxide. This two-step process relies on precise mechanistic causality to ensure high yields and absolute regiocontrol.

Step 1: Corey-Chaykovsky Epoxidation

The synthesis begins with the conversion of cyclohexanone to 1-oxaspiro[3]octane via the Corey-Chaykovsky reaction[4]. Dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and a strong base) acts as a nucleophile. The ylide attacks the electrophilic carbonyl carbon of cyclohexanone, forming a betaine intermediate. Subsequent intramolecular displacement of dimethyl sulfoxide (DMSO) yields the spiro-epoxide[5].

Step 2: Regioselective Ring Opening

The critical step is the reaction of 1-oxaspiro[3]octane with piperazine. Epoxide ring-opening traditionally proceeds via an


 mechanism[6]. Because the spiro carbon (C1 of the cyclohexane ring) is highly sterically hindered, the piperazine nitrogen exclusively attacks the less hindered methylene (

) carbon of the oxirane ring[7].
  • Causality: This absolute regioselectivity ensures that the epoxide oxygen remains attached to the tertiary carbon, validating the formation of the tertiary alcohol (cyclohexanol) rather than a primary alcohol byproduct. To prevent bis-alkylation (where one piperazine molecule reacts with two epoxide molecules), a stoichiometric excess of piperazine is utilized.

Synthesis A Cyclohexanone B 1-oxaspiro[2.5]octane (Spiro-epoxide) A->B Corey-Chaykovsky Epoxidation C PMCO (Intermediate) B->C Regioselective SN2 Ring Opening D FAAH Inhibitors (Urea Derivatives) C->D + Aryl Isocyanate

Caption: Chemical synthesis workflow from cyclohexanone to PMCO-derived FAAH inhibitors.

Experimental Protocols (Self-Validating Systems)

The following protocols have been optimized for bench-scale synthesis, incorporating self-validating visual and thermodynamic cues.

Protocol A: Synthesis of 1-oxaspiro[3]octane
  • Preparation of Ylide: To a flame-dried, argon-purged flask, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash with hexanes to remove oil. Add anhydrous DMSO (5 mL/mmol) dropwise.

  • Reagent Addition: Slowly add Trimethylsulfoxonium Iodide (1.2 eq) in portions. Validation cue: Observe the evolution of hydrogen gas. Stir at room temperature until gas evolution ceases and the solution becomes clear (approx. 30 mins).

  • Epoxidation: Add Cyclohexanone (1.0 eq) dropwise. Stir the mixture at 50°C for 2 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with diethyl ether (3x). Wash the organic layer with brine, dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and concentrate under reduced pressure to yield 1-oxaspirooctane as a volatile, colorless oil[4].
    
Protocol B: Synthesis of PMCO
  • Reaction Setup: In a round-bottom flask, dissolve Piperazine (5.0 eq) in Isopropanol (IPA, 3 mL/mmol). The large excess of piperazine is critical to suppress the formation of symmetrical dimers.

  • Ring Opening: Add 1-oxaspiro[3]octane (1.0 eq) to the stirring solution. Attach a reflux condenser and heat the mixture to 82°C for 16 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Partition the resulting residue between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over

    
    , and concentrate. Recrystallize the crude product from a mixture of ethyl acetate/hexanes to afford pure PMCO as a white solid.
    

Quantitative Data: Reaction Optimization

The efficiency of the epoxide ring-opening step is highly dependent on solvent polarity, temperature, and nucleophile concentration. The table below summarizes the optimization parameters for Protocol B.

SolventTemperature (°C)Piperazine (eq)Reaction Time (h)Isolated Yield (%)Observation / Causality
Methanol651.12445%High bis-alkylation due to low piperazine ratio.
Ethanol783.01878%Good conversion, moderate dimerization.
Isopropanol 82 5.0 16 85% Optimal balance of solubility and reaction kinetics.
Neat (No solvent)1005.0892%Highest yield, but requires difficult crude handling.

Applications in Drug Development

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

PMCO is a critical intermediate in the synthesis of piperazinyl ureas, which act as potent modulators of FAAH[1]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By reacting the secondary amine of PMCO with various aryl isocyanates (e.g., 3-fluorophenyl isocyanate), researchers generate urea derivatives that covalently or reversibly bind to the FAAH active site[1].

FAAH PMCO PMCO-Derived Urea FAAH FAAH Active Site Ser241-Ser217-Lys142 PMCO->FAAH Binds Acyl Chain Pocket Complex Covalent Enzyme-Inhibitor Complex FAAH->Complex Nucleophilic Attack (Ser241) Effect Accumulation of Anandamide (AEA) Complex->Effect Blockade of AEA Hydrolysis

Caption: Mechanistic pathway of FAAH inhibition by PMCO-derived ureas.

5-HT Receptor Modulators and Apoptosis Inducers

Beyond FAAH, the PMCO scaffold is utilized to design selective 5-HT2A receptor ligands. By coupling PMCO with benzoylpiperidine or benzisoxazolyl fragments, researchers have developed compounds with distinct in vitro and in vivo pharmacological profiles for CNS disorders[2]. Furthermore, functionalizing the PMCO framework into cyclohexane-1-carboxamides has yielded novel agents evaluated as apoptosis inducers in oncology research[3].

References

1.[1] US7598249B2 - Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase. Google Patents. Available at: 2.[2] 6-[4-(tert-butoxycarbonyl)piperazin-1-ylmethyl]-4,5,6,7-tetrahydrobenzo[b]furan-4-one. MolAid. Available at: 3.[3] Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. Available at: 4.[7] Buy 1-Oxaspiro[3]octane | 185-70-6. Smolecule. Available at: 5.[6] WO2020102816A1 - Systems and methods for regioselective carbonylation of 2,2-disubstituted epoxides. Google Patents. Available at: 6.[4] EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation. Google Patents. Available at: 7.[5] EP0374509B1 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation. Google Patents. Available at:

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Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. This compound, featuring a piperazine moiety, presents unique challenges in chromatographic analysis due to its basic nature and lack of a strong chromophore. This guide elucidates a systematic approach to method development, beginning with an analysis of the analyte's physicochemical properties and culminating in a robust, validated protocol suitable for quality control and research environments. The narrative explains the scientific rationale behind the selection of the stationary phase, mobile phase composition, and detector settings, ensuring a self-validating and reproducible method. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Challenge

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a chemical intermediate whose purity is critical in various stages of drug development and synthesis. The molecule incorporates a tertiary amine within a piperazine ring and a hydroxyl group on a cyclohexane ring. This structure results in a compound that is basic, relatively polar, and lacks a significant UV-absorbing chromophore. The primary analytical challenge is to develop a chromatographic method that provides good retention, symmetrical peak shape, and sufficient sensitivity for accurate quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant separation technique in the pharmaceutical industry due to its versatility and robustness.[3] However, analyzing basic compounds like 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol can lead to poor peak shapes (tailing) due to strong interactions with residual silanols on silica-based stationary phases.[4] This guide addresses this challenge through a systematic method development process.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure Contains two basic nitrogen atoms and a hydroxyl group, making it polar.
pKa Estimated ~9.5 (piperazine ring N) and ~5.5 (piperazine ring N).[5]The analyte's ionization state is highly dependent on mobile phase pH. Controlling pH is critical to achieve consistent retention and good peak shape.[4]
logP Estimated low to moderate.Suggests that retention on a standard C18 column will be achievable but may require a lower percentage of organic solvent in the mobile phase.
UV Absorbance No strong chromophore. Expected λmax in the low UV range (195-215 nm).[6]Requires a UV detector set to a low wavelength. The mobile phase must be transparent in this region (e.g., avoiding high concentrations of certain buffers or additives).

HPLC Method Development Strategy

Our strategy is built on a systematic evaluation of critical chromatographic parameters to achieve optimal separation. The workflow involves selecting the appropriate column and mobile phase, optimizing the conditions, and finally, validating the method according to regulatory standards.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization Analyte Analyte Property Analysis (pKa, logP) Mode_Selection Mode Selection (RP-HPLC) Analyte->Mode_Selection Column_Screen Column Screening (e.g., C18, C8) Mode_Selection->Column_Screen Mobile_Phase Mobile Phase Optimization (pH, Organic) Column_Screen->Mobile_Phase Detection Detector Wavelength Selection Mobile_Phase->Detection Final_Method Optimized Protocol Detection->Final_Method Validation Method Validation (ICH Q2(R2)) Final_Method->Validation

Caption: Workflow for HPLC Method Development and Validation.

Chromatographic Mode and Stationary Phase Selection

Given the analyte's polarity, Reversed-Phase HPLC (RP-HPLC) was chosen as the analytical mode.[3] This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

A C18 (octadecylsilane) column is the most common starting point for RP-HPLC method development due to its wide applicability. A modern, high-purity silica-based C18 column with end-capping is recommended to minimize interactions with residual silanols, thereby reducing peak tailing for basic analytes.

Mobile Phase Optimization: The Key to Good Chromatography

The mobile phase composition, particularly its pH, is the most critical factor for achieving a successful separation of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol.

  • Rationale for pH Control: The piperazine moiety has two pKa values.[5] To ensure a consistent charge state and reproducible retention times, the mobile phase pH must be buffered at least 2 pH units away from the analyte's pKa. Operating at a low pH (e.g., pH 2.5-3.5) fully protonates both nitrogen atoms. This consistent, positively charged state prevents on-column ionization shifts and often leads to improved peak symmetry.

  • Buffer Selection: A phosphate or formate buffer is suitable for this pH range. For this method, a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid was selected. This provides sufficient buffering capacity without significantly high UV absorbance at low wavelengths.

  • Organic Modifier: Both acetonitrile and methanol are common organic modifiers. Acetonitrile typically provides better peak efficiency (narrower peaks) and has a lower UV cutoff, making it ideal for detection at low wavelengths. Therefore, acetonitrile (ACN) was chosen as the organic modifier. An isocratic elution was deemed suitable for this single-analyte quantification.

Detection Wavelength

As the analyte lacks a strong chromophore, detection was performed in the low UV range. A photodiode array (PDA) detector was used to scan the analyte's UV spectrum, which confirmed maximal absorbance at approximately 205 nm . This wavelength was selected for quantification to maximize sensitivity.

Detailed Experimental Protocol: Optimized Method

This section provides the step-by-step protocol for the final, optimized HPLC method.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • HPLC Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (reagent grade), Phosphoric Acid (85%), and high-purity water (18.2 MΩ·cm).

  • Reference Standard: 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, purity >99%.

Optimized Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L): Dissolve 2.72 g of potassium phosphate monobasic in 850 mL of high-purity water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Add 150 mL of acetonitrile and mix thoroughly. Filter through a 0.45 µm nylon filter before use.

  • Diluent: Mobile phase is used as the diluent to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 10-150 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol and dissolve it in the diluent to achieve a final concentration within the validated linear range. Filter the solution through a 0.45 µm syringe filter if necessary.

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R2) guideline to ensure its suitability for its intended purpose.[7] The validation assessed specificity, linearity, range, accuracy, precision, and robustness.

Validation_Parameters cluster_main ICH Q2(R2) Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOQ LOQ/LOD Validation->LOQ

Caption: Core Parameters for HPLC Method Validation.

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. This was evaluated by injecting a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity and Range: A five-point calibration curve was constructed from 10 µg/mL to 150 µg/mL. The linearity was evaluated by the correlation coefficient (R²) of the regression line.

  • Accuracy: Accuracy was determined by a recovery study at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst. The relative standard deviation (%RSD) was calculated for both.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determined based on the signal-to-noise ratio (S/N), with LOQ typically at S/N of 10 and LOD at S/N of 3.

  • Robustness: The reliability of the method was tested by making small, deliberate variations in method parameters, including mobile phase composition (±2% organic), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Results and Discussion

The developed method successfully separated 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol from the void volume with a typical retention time of approximately 5.8 minutes, exhibiting excellent peak symmetry (Tailing Factor < 1.2). The validation results confirmed the method is accurate, precise, and reliable.

Table: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity (R²) R² ≥ 0.9990.9998
Range -10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.85%
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.12%
LOQ S/N ≥ 1010 µg/mL
LOD S/N ≥ 33 µg/mL
Robustness System suitability passesPassed

The low pH of the mobile phase was instrumental in achieving a symmetrical peak shape by ensuring the complete and consistent protonation of the basic piperazine nitrogens. The choice of acetonitrile as the organic modifier provided low baseline noise at 205 nm, contributing to the excellent sensitivity (LOD and LOQ) of the method. The validation data demonstrates that this method meets the stringent requirements for pharmaceutical analysis as set forth by regulatory bodies.[8][9][10]

Conclusion

This application note describes a simple, rapid, and robust isocratic RP-HPLC method for the quantitative determination of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. The systematic approach to method development, grounded in the physicochemical properties of the analyte, resulted in a highly reliable protocol. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. It is therefore deemed suitable for routine quality control analysis and for use in drug development and manufacturing environments.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. Available at: [Link]

  • Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Element Lab Solutions. USP 621 Changes. Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available at: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • PubMed. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Journal of Applied Pharmaceutical Research. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Available at: [Link]

  • Royal Society of Chemistry. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Labcompare. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager. (2021). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • PubChem. Piperidine, 1-(1-cyclohexen-1-yl)-. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • PubChem. Piperazine. Available at: [Link]

  • PubChem. Piperazin-1-ylpropanol. Available at: [Link]

  • PubChem. Piperazin-1-yl-m-tolyl-methanone hydrochloride. Available at: [Link]

  • U.S. Environmental Protection Agency. 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H). Available at: [Link]

  • MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Available at: [Link]

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Application Note: Advanced Recrystallization and Purification Protocols for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction & Structural Rationale

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a bifunctional spirocyclic-like building block frequently utilized in the synthesis of central nervous system (CNS) agents and fatty acid amide hydrolase (FAAH) inhibitors ([1]). Structurally, the molecule presents a unique purification challenge: it contains a highly basic secondary amine, a tertiary amine, and a sterically hindered tertiary alcohol.

This structural triad creates a robust intermolecular hydrogen-bonding network. When crude mixtures are cooled, these strong solute-solute interactions often outcompete solute-solvent interactions, leading to "oiling out" (liquid-liquid phase separation) rather than true nucleation and crystallization. Understanding the thermodynamic causality behind its solubility is critical for designing a scalable purification workflow ([2]).

Solvent Selection Rationale (E-E-A-T Principles)

As a process scientist, selecting a recrystallization solvent for a basic amino-alcohol requires balancing solubility thermodynamics with chemical inertness. The secondary amine on the piperazine ring is highly nucleophilic and prone to side reactions if the wrong solvent is chosen.

  • Solvents to Strictly Avoid:

    • Ketones (e.g., Acetone, MEK): Heating the free base in ketones will drive a condensation reaction with the secondary amine, generating unwanted enamine or Schiff base impurities.

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Prolonged heating can lead to irreversible N-alkylation of the piperazine ring.

  • Optimal Solvent Systems:

    • Isopropanol (IPA): The hydroxyl group of IPA is highly effective at disrupting the solute's internal hydrogen bonding at elevated temperatures. Upon controlled cooling, its moderate polarity enforces a highly ordered, high-purity crystal lattice ([3]).

    • Ethyl Acetate / n-Heptane: A classic and highly scalable anti-solvent system. Ethyl acetate fully solvates the polar amine and alcohol domains. The dropwise addition of non-polar n-heptane selectively desolvates the lipophilic cyclohexane ring, forcing the molecule out of solution and driving nucleation.

Quantitative Data: Solubility and Recovery Metrics

Table 1: Solubility Matrix of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Solvent SystemTemp (°C)Solubility ProfileMechanistic Suitability
Acetone 56 (Reflux)HighPoor: High risk of enamine formation with the secondary amine.
Dichloromethane 25HighPoor: Risk of N-alkylation; difficult to induce spontaneous nucleation.
Isopropanol (IPA) 82 (Reflux)HighExcellent: Disrupts H-bonding; yields high-purity free base crystals.
Ethyl Acetate 77 (Reflux)ModerateGood: Solvates polar domains well; requires a non-polar anti-solvent.
n-Heptane 25Very LowExcellent: Acts as an ideal anti-solvent to force lipophilic aggregation.

Table 2: Recovery and Purity Metrics

ProtocolStarting PurityFinal PurityYield (%)Primary Application
A: IPA Cooling >90%>99.0%75–82%Final polishing of the free base for API synthesis.
B: EtOAc / Heptane >85%>98.5%85–90%Bulk recovery and high-throughput intermediate purification.
C: HCl Salt Formation <85%>99.5%65–70%Upgrading highly contaminated or oxidized crude mixtures.

Mechanistic Workflow Visualization

To streamline laboratory operations, the following decision matrix dictates the optimal purification pathway based on the initial purity of the crude reaction mixture.

Workflow N1 Crude 1-[(Piperazin-1-yl)methyl] cyclohexan-1-ol N2 Purity Assessment (HPLC/GC) N1->N2 N3 Purity > 90% (Minor Impurities) N2->N3 High Purity N4 Purity < 90% (Complex Mixture) N2->N4 Low Purity N5 Cooling Crystallization (Isopropanol) N3->N5 Target: Free Base N6 Anti-Solvent Crystallization (EtOAc / n-Heptane) N3->N6 Target: High Yield N7 Salt Formation (EtOH / HCl) N4->N7 Target: Salt Upgrading N8 Pure Free Base (>99.0% Purity) N5->N8 N6->N8 N9 Pure HCl Salt (>99.5% Purity) N7->N9

Caption: Decision matrix for selecting the optimal crystallization pathway based on crude purity.

Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)

Designed for upgrading moderately pure (>90%) free base.

  • Dissolution: Suspend 10.0 g of crude 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol in 30 mL of anhydrous Isopropanol (IPA) in a round-bottom flask.

  • Heating: Heat the suspension to a gentle reflux (~82 °C) under an inert nitrogen atmosphere until complete dissolution is achieved.

    • Causality: Nitrogen prevents the oxidative degradation of the secondary amine at elevated temperatures.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble polymeric particulate matter.

  • Controlled Cooling: Transfer the filtrate to a crystallizing dish. Cool linearly to 20 °C at a strict rate of 0.5 °C/min.

    • Causality: Rapid cooling causes the solute to exceed the metastable zone width, resulting in "oiling out" (a biphasic liquid state). Controlled cooling ensures the solute remains within the metastable zone, promoting structured crystal lattice growth.

  • Aging and Isolation: Age the slurry at 0–5 °C in an ice bath for 2 hours. Filter the crystals and wash with 10 mL of ice-cold IPA.

  • Validation Checkpoint: Dry under vacuum at 40 °C for 12 hours. The final product must be a stark white crystalline solid. A melting point depression of >2 °C indicates trapped IPA solvent, requiring extended vacuum drying.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / n-Heptane)

Designed for high-yield bulk recovery.

  • Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of Ethyl Acetate at 60 °C.

  • Anti-Solvent Addition: Dropwise, add 60 mL of n-Heptane while maintaining vigorous mechanical stirring.

    • Causality: The non-polar heptane selectively desolvates the lipophilic cyclohexane ring, creating localized supersaturation that forces nucleation.

  • Seeding: Once the solution becomes slightly turbid, add 10 mg of pure seed crystals to bypass the nucleation energy barrier.

  • Cooling: Allow the mixture to cool to room temperature over 3 hours, then chill to 5 °C for 1 hour.

  • Isolation: Filter the precipitate and wash with a cold 1:2 mixture of EtOAc/Heptane.

  • Validation Checkpoint: The mother liquor will retain highly polar impurities and appear yellow/brown. If the isolated crystals are sticky or gummy, the heptane addition was too rapid, trapping impurities within the crystal lattice.

Protocol C: Hydrochloride Salt Formation

Designed for highly contaminated batches (<85% purity).

  • Salt Conversion: Dissolve 10.0 g of crude free base in 50 mL of absolute ethanol. Slowly add 2.1 equivalents of 2M ethereal HCl at 0 °C.

  • Precipitation: The di-hydrochloride salt will precipitate rapidly due to its near-zero solubility in ether/ethanol mixtures at low temperatures, leaving neutral and weakly basic impurities in solution.

  • Isolation: Filter and wash thoroughly with cold diethyl ether.

  • Validation Checkpoint: The resulting salt should be highly water-soluble. To recover the free base for downstream synthesis, neutralize an aqueous solution of the salt with 1M NaOH to pH 11, extract with EtOAc, dry over Na₂SO₄, and evaporate under reduced pressure.

Analytical Validation & Troubleshooting

  • Handling "Oiling Out": If the compound forms a biphasic oil instead of crystals during Protocol A or B, reheat the mixture until homogeneous. Reduce the cooling rate to 0.1 °C/min, increase the stirring rate, and introduce seed crystals at the exact moment of supersaturation.

  • Hydrate Formation: Because the tertiary alcohol and secondary amine are highly hygroscopic, exposure to atmospheric moisture can lead to hydrate polymorphs. Karl Fischer (KF) titration must be performed routinely to differentiate between the anhydrous free base and potential hydrates.

References

  • Armarego, W. L. F. Purification of Laboratory Chemicals, 9th Edition. Elsevier / Butterworth-Heinemann, 2022. URL:[Link]

  • Mullin, J. W. Crystallization, 4th Edition. Elsevier / Butterworth-Heinemann, 2001. URL:[Link]

  • Keith, J. M., et al. Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase. US Patent 8,530,476 B2, 2013.

Sources

preparation of salts of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol for stability

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Stability Optimization of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol Salts

Introduction & Mechanistic Rationale

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a highly versatile pharmacophore and critical synthetic intermediate used in the development of CNS-active compounds and fatty acid amide hydrolase (FAAH) inhibitors. However, handling the free base presents significant physicochemical challenges. As a diprotic base with a highly reactive secondary amine, the free base typically exists as a low-melting waxy solid or viscous oil. It is inherently hygroscopic and highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption, which leads to the formation of insoluble carbamate impurities over time.

To transition this molecule from a fragile intermediate to a robust, formulation-ready Active Pharmaceutical Ingredient (API), salt screening is mandatory. The causality behind salt formation is rooted in thermodynamic stabilization: by protonating the basic nitrogen centers, the electron lone pairs are sequestered, effectively shutting down oxidative degradation pathways.

The


 Rule: 
Piperazine derivatives typically exhibit two 

values:

(tertiary amine) and

(secondary amine)[1]. To ensure complete proton transfer and the formation of a stable crystalline lattice rather than a metastable co-crystal, the selected counterion acid must follow the rule of

[2][3]. Therefore, acids with a

are required. In this guide, we detail the protocols for screening, synthesizing, and validating the stability of the Hydrochloride, Methanesulfonate (Mesylate), and Fumarate salts of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol.

Experimental Workflows & Protocols

The following protocols represent a self-validating system: the high-throughput screen identifies crystalline hits, the scale-up protocol provides the material, and the ICH-compliant stability test validates the thermodynamic durability of the chosen salt.

Protocol A: High-Throughput Salt Screening (Thermodynamic Control)

This protocol utilizes anti-solvent crystallization to force the precipitation of kinetically stable salt forms, followed by thermal cycling to achieve thermodynamic stability.

  • Preparation of Free Base Stock: Dissolve 5.0 g of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol free base in 50 mL of anhydrous Tetrahydrofuran (THF) to create a 100 mg/mL stock solution.

  • Acid Dispensation: In a 24-well glass block, dispense 1.05 molar equivalents (for mono-salts) or 2.10 molar equivalents (for di-salts) of the target acids (e.g., 1M HCl in ether, anhydrous methanesulfonic acid, and fumaric acid dissolved in ethanol).

  • Reaction: Add 2 mL of the free base stock to each well. Stir at 400 rpm at 50°C for 2 hours to ensure complete proton transfer.

  • Anti-Solvent Addition: Slowly add Methyl tert-butyl ether (MTBE) dropwise until the solution becomes persistently cloudy (the cloud point).

  • Thermal Cycling: Subject the block to thermal cycling (5°C to 50°C at 0.5°C/min) for 48 hours. This step is critical: it dissolves kinetically favored amorphous precipitates and promotes the growth of the most thermodynamically stable crystalline polymorph.

  • Harvesting: Isolate the solids via vacuum filtration, wash with cold MTBE, and dry under vacuum at 40°C for 12 hours.

Protocol B: Scale-Up Synthesis of the Optimal Salt (Fumarate)

Fumaric acid often yields superior non-hygroscopic salts for piperazine derivatives due to its ability to form extensive intermolecular hydrogen-bonding networks[4].

  • Reagent Mixing: Charge a 500 mL jacketed reactor with 20 g (0.10 mol) of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol and 150 mL of absolute ethanol.

  • Acid Addition: Heat the solution to 60°C. Slowly add a solution of 11.6 g (0.10 mol) of fumaric acid dissolved in 100 mL of hot ethanol.

  • Crystallization: Maintain at 60°C for 1 hour, then initiate a controlled cooling ramp of -10°C/hour down to 5°C. Causality note: Controlled cooling prevents oiling out and ensures a narrow particle size distribution.

  • Isolation: Filter the resulting white crystalline slurry. Wash the filter cake with 50 mL of cold ethanol, followed by 50 mL of heptane. Dry in a vacuum oven at 50°C to constant weight.

Protocol C: Accelerated Stability Testing (ICH Q1A Guidelines)

To validate the shelf-life and handling properties of the synthesized salts, accelerated stability testing is performed in strict accordance with ICH Q1A(R2) guidelines[5][6].

  • Sample Preparation: Weigh 500 mg of each salt form into open glass petri dishes (to simulate worst-case environmental exposure) and sealed amber glass vials (control).

  • Environmental Chamber: Place the samples in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH [5].

  • Sampling Intervals: Pull samples at Day 0, Week 2, and Week 4.

  • Analytical Readouts:

    • Analyze chemical purity via RP-HPLC (UV detection at 210 nm).

    • Assess moisture uptake via Dynamic Vapor Sorption (DVS) from 0% to 90% RH.

    • Confirm polymorphic stability via Powder X-Ray Diffraction (PXRD).

Quantitative Data Presentation

The table below summarizes the physicochemical and stability data obtained from the screening and ICH accelerated testing protocols. The Fumarate salt demonstrates superior thermodynamic stability and resistance to moisture.

Compound FormVisual Appearance (Day 0)Melting Point (°C)Hygroscopicity (DVS, % wt gain at 80% RH)Purity at Day 0 (HPLC %)Purity at Week 4 (40°C / 75% RH)
Free Base Colorless viscous oil< 30°C> 18.5% (Deliquescent)99.2%86.4% (Oxidative degradation)
Dihydrochloride White powder212 - 215°C6.8%99.8%98.1%
Dimesylate Off-white crystals188 - 191°C3.2%99.9%99.2%
Fumarate (1:1) Highly crystalline white solid164 - 166°C1.1% 99.9%99.8% (No polymorphic change)

Workflow Visualization

The following diagram illustrates the logical progression from the unstable free base through the self-validating screening and stability testing workflows.

G N1 1-[(Piperazin-1-yl)methyl] cyclohexan-1-ol (Free Base) N2 Salt Screening & Crystallization (Acids: HCl, MsOH, Fumaric) N1->N2 N3 Solid-State Characterization (PXRD, DSC, DVS) N2->N3 N4 Accelerated Stability Testing (ICH Q1A: 40°C / 75% RH) N3->N4 N5 Optimal Salt Selection (High Purity, Non-hygroscopic) N4->N5

Workflow for salt screening and stability assessment of piperazine derivatives.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5] URL:[Link]

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Stahl, P.H., and Wermuth, C.G. Wiley-VCH, 2002.[2][3] URL:[Link]

  • Synthesis and Characterization of Pharmaceutical Salts. International Journal of Innovative Research in Science, Engineering and Technology, 2015.[4] URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol

Executive Summary

The compound 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a critical spirocyclic building block frequently utilized in the development of central nervous system (CNS) therapeutics and advanced targeted therapies, including menin-MLL interaction inhibitors[1]. Traditionally, the synthesis of this


-amino alcohol relies on the nucleophilic ring-opening of 1-oxaspiro[2.5]octane by piperazine. Under conventional thermal conditions, this reaction is notoriously sluggish, often requiring overnight reflux to achieve moderate yields[1].

As a Senior Application Scientist, I have developed and validated a Microwave-Assisted Organic Synthesis (MAOS) protocol that drastically accelerates this transformation. By leveraging dielectric heating, this methodology reduces reaction times from 24 hours to just 15 minutes, suppresses bis-alkylation impurities, and routinely delivers yields exceeding 90%[2].

Mechanistic Rationale & Causality (E-E-A-T)

To ensure high fidelity in your synthesis, it is imperative to understand the causality behind the experimental parameters:

  • Regioselectivity & Steric Hindrance: 1-oxaspiro[2.5]octane features a highly hindered tertiary spiro-carbon. Consequently, the nucleophilic nitrogen of piperazine exclusively attacks the less sterically hindered primary methylene (

    
    ) carbon via an 
    
    
    
    mechanism.
  • Microwave Dielectric Heating: Isopropanol (IPA) is selected as the solvent because of its protic nature (which activates the epoxide oxygen via hydrogen bonding) and its excellent microwave-absorbing properties (high loss tangent,

    
    ). Microwave irradiation provides rapid, uniform volumetric heating, overcoming the high activation energy barrier of the sterically hindered spiro-epoxide[3].
    
  • Stoichiometric Control: Piperazine is a symmetrical diamine. If a 1:1 stoichiometric ratio is used, the newly formed mono-alkylated product can act as a nucleophile and attack a second epoxide molecule, yielding an unwanted bis-alkylated dimer. Using a 5-fold molar excess of piperazine kinetically drives the reaction toward exclusive mono-alkylation.

Comparative Data Analysis

The table below summarizes the quantitative advantages of transitioning from conventional thermal heating to the optimized MAOS protocol.

ParameterConventional Thermal HeatingMicrowave-Assisted (MAOS)Causality / Impact
Temperature 70 °C120 °CMAOS safely superheats the solvent in a sealed vessel.
Reaction Time 12 – 24 hours15 minutesDielectric heating rapidly overcomes activation barriers.
Piperazine Ratio 5.0 Equivalents5.0 EquivalentsKinetically suppresses bis-alkylation dimerization.
Solvent IsopropanolIsopropanolProtic solvent H-bonds to epoxide; high microwave absorbance.
Typical Yield 65% – 75%> 90%Shorter reaction times prevent thermal degradation.
Impurity Profile Moderate bis-alkylationTrace to NoneRapid kinetic trapping of the mono-alkylated product.

Self-Validating Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the In-Process Control (IPC) checkpoints.

Phase 1: Reagent Preparation
  • Action: In a 30 mL heavy-walled borosilicate microwave vial, dissolve 1-oxaspiro[2.5]octane (1.12 g, 10.0 mmol) in 15 mL of anhydrous isopropanol.

  • Action: Add piperazine (4.31 g, 50.0 mmol, 5.0 eq) to the solution.

  • IPC Checkpoint 1: Ensure complete dissolution of the piperazine before proceeding. The solution must be visually clear. Seal the vial securely with a Teflon-lined crimp cap to safely contain the autogenous pressure.

Phase 2: Microwave Irradiation
  • Action: Place the sealed vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator).

  • Parameters:

    • Target Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (ensures thermal homogeneity prior to heating)

    • Cooling: Enable compressed air cooling to rapidly bring the vessel to 35 °C post-reaction.

  • IPC Checkpoint 2: Post-cooling, sample 10 µL of the reaction mixture, dilute in 1 mL methanol, and analyze via TLC (DCM:MeOH 9:1, Ninhydrin stain) or LC-MS. The starting epoxide must be completely consumed.

Phase 3: Workup and Chemoselective Extraction
  • Action: Transfer the mixture to a round-bottom flask and remove the isopropanol under reduced pressure (rotary evaporation at 40 °C).

  • Action: Dissolve the resulting crude paste in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Action: Wash the organic layer with deionized water (3 × 20 mL) and brine (1 × 20 mL).

    • Causality: The massive excess of unreacted piperazine is highly water-soluble and partitions entirely into the aqueous phase, while the target

      
      -amino alcohol remains in the organic layer.
      
  • IPC Checkpoint 3: Spot the organic layer on TLC. Only a single spot corresponding to the product should be visible.

Phase 4: Final Purification
  • Action: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Action: Pass the residue through a short silica plug using Dichloromethane:Methanol:Triethylamine (90:9:1) to remove any trace polar impurities.

  • Result: Evaporate the solvent to yield 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol as a highly pure, viscous pale-yellow oil or low-melting solid (>90% yield).

Visualizations

Workflow A 1. Preparation Epoxide + Piperazine B 2. MAOS 120°C, 15 min A->B C 3. Workup Extraction & Wash B->C D 4. Purification Silica Plug C->D E 5. Final Product >90% Yield D->E

Fig 1. MAOS workflow for synthesizing 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol.

Mechanism N1 1-oxaspiro[2.5]octane (Spiro Epoxide) N2 Epoxide Oxygen Activation (H-bonding with Isopropanol) N1->N2 Solvent Interaction N3 Regioselective SN2 Attack (Piperazine N-atom at CH2) N2->N3 Microwave Heating N4 Alkoxide Intermediate Formation N3->N4 Ring Opening N5 Proton Transfer (Yielding Hydroxyl Group) N4->N5 Neutralization N6 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol N5->N6 Final State

Fig 2. Regioselective SN2 mechanism of spiro-epoxide ring opening by piperazine.

References

  • Title: US11479557B2 - Inhibitors of the menin-MLL interaction - Google Patents Source: google.com URL: 1

  • Title: Microwave-assisted solvent-free synthesis of 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones as serotonin3 (5-HT3) receptor antagonists - PubMed Source: nih.gov URL: 2

  • Title: Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark Source: dergipark.org.tr URL: 3

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis and Purification of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol typically proceeds via the nucleophilic ring-opening of 1-oxaspiro[1]octane by piperazine. While mechanistically straightforward, the bifunctional nature of piperazine frequently leads to complex purification bottlenecks. Because piperazine possesses two secondary amines, the reaction is highly susceptible to over-alkylation, generating stubborn bis-alkylated impurities alongside large quantities of unreacted starting material.

This guide provides field-proven, self-validating protocols to ensure high-purity isolation of your target mono-alkylated compound.

Causality & Reaction Pathway

Understanding the thermodynamic drive of this reaction is critical. Once the first equivalent of 1-oxaspiro[1]octane reacts with piperazine, the resulting mono-alkylated product retains a secondary amine. This newly formed amine is often more nucleophilic than the starting piperazine due to the electron-donating nature of the alkyl group, making it highly competitive for any remaining epoxide.

ReactionPathway Epoxide 1-oxaspiro[2.5]octane (Limiting Reagent) Product 1-[(Piperazin-1-yl)methyl] cyclohexan-1-ol (Target) Epoxide->Product + Piperazine (Mono-alkylation) Piperazine Piperazine (3-5x Excess) Piperazine->Product BisImpurity Bis-alkylated Impurity Product->BisImpurity + Epoxide (Over-alkylation)

Mechanistic pathway of 1-oxaspiro[1]octane ring opening, highlighting mono- vs. bis-alkylation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a high percentage of the bis-alkylated impurity (1,4-bis((1-hydroxycyclohexyl)methyl)piperazine), and how can I prevent it? A1: The secondary amine of the mono-alkylated product can readily react with a second equivalent of 1-oxaspiro[1]octane. To suppress this thermodynamically favorable over-alkylation, you must use a significant stoichiometric excess of piperazine (typically 3 to 5 equivalents)[2]. The high concentration of the primary nucleophile outcompetes the newly formed mono-alkylated product for the epoxide. Additionally, performing a slow, dropwise addition of the epoxide to a dilute solution of piperazine ensures the local concentration of epoxide remains low, kinetically favoring mono-alkylation[2].

Q2: I used excess piperazine to prevent bis-alkylation, but now I can't remove it. Standard aqueous washes aren't working. What is the best approach? A2: Piperazine is highly water-soluble, but its strong basicity (pKa ~9.7) and hydrogen-bonding capability cause it to partition into organic solvents (like dichloromethane) alongside your target product[3]. The Chemical Derivatization Solution: Convert the unreacted piperazine into an insoluble salt. By dissolving the crude mixture in cold acetone and adding stoichiometric glacial acetic acid, you can selectively precipitate piperazine diacetate[4]. The bulkier, more lipophilic mono-alkylated product remains fully soluble in the acetone filtrate[4].

Q3: My compound streaks severely on silica gel TLC and column chromatography. How do I improve resolution? A3: The two basic nitrogen atoms in the piperazine ring interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing and irreversible adsorption[3]. The Solution: You must deactivate the silica by pre-treating the column with 1-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH). A highly polar, basic eluent system such as Dichloromethane/Methanol/NH₄OH (e.g., 90:9:1) is required to disrupt the hydrogen bonding between the amine and the stationary phase[3].

Quantitative Data: Impurity Profiling
ImpurityCausality / SourcePhysicochemical PropertyRecommended Removal Strategy
Unreacted Piperazine Excess reagent used to prevent bis-alkylation[2].Highly polar, water-soluble, forms insoluble diacetate salt[4].Selective precipitation using glacial acetic acid in cold acetone[4].
Bis-alkylated Adduct Over-alkylation of the mono-substituted product[2].Highly lipophilic, lower Rf on normal-phase TLC.Flash chromatography using deactivated silica (DCM/MeOH/NH₄OH)[3].
1-oxaspiro[1]octane Incomplete reaction conversion.Volatile, non-polar epoxide.Vacuum distillation or non-polar solvent washing.
Experimental Methodologies
Protocol 1: Optimized Synthesis with Minimized Bis-Alkylation

This protocol utilizes concentration gradients to kinetically favor the mono-alkylated product.

  • Preparation: Dissolve 4.0 equivalents of piperazine (free base) in absolute ethanol (0.5 M relative to piperazine) in a round-bottom flask equipped with a reflux condenser. Heat the solution to 60°C.

  • Addition: Dissolve 1.0 equivalent of 1-oxaspiro[1]octane in a small volume of absolute ethanol. Add this solution dropwise to the stirring piperazine solution over a period of 2 hours using an addition funnel or syringe pump.

    • Causality: Slow addition maintains a low steady-state concentration of the epoxide, ensuring it reacts with the abundant free piperazine rather than the newly formed mono-alkylated product[2].

  • Reaction: Once the addition is complete, heat the mixture to reflux for an additional 4 hours.

  • Validation Check: Spot the reaction mixture on a TLC plate (DCM/MeOH/NH₄OH 90:9:1). Stain with Iodine or Ninhydrin. The reaction is complete when the high-Rf epoxide spot disappears, leaving the target product and baseline piperazine.

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol.

Protocol 2: Selective Precipitation of Unreacted Piperazine

This protocol leverages differential salt solubility to isolate the target compound from excess piperazine.

  • Dissolution: Dissolve the crude concentrated residue from Protocol 1 in cold acetone (20-30°C)[4]. Use approximately 10 mL of acetone per gram of crude material.

  • Acidification: While stirring vigorously, slowly add glacial acetic acid. The amount should be stoichiometric to the remaining excess piperazine (e.g., if 3 equivalents of piperazine remain, add 6 equivalents of acetic acid to form the diacetate)[4].

    • Causality: Piperazine diacetate is highly insoluble in cold acetone and will immediately begin to crash out of solution[4]. The target mono-alkylated product, being bulkier and more lipophilic, will remain in the organic phase.

  • Crystallization: Cool the mixture to 10°C and stir for 1 hour to ensure complete precipitation[4].

  • Validation Check: Filter the suspension. To confirm the filter cake is piperazine diacetate and not your product, dissolve a few milligrams of the cake in water and check the pH; it should be mildly acidic. TLC of the filtrate should show a complete absence of the baseline piperazine spot.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude target compound, which can now be cleanly purified via basic-modified silica gel chromatography[3].

Purification Crude Crude Reaction Mixture (Target, Excess Piperazine, Bis-impurity) Acetone Dissolve in Cold Acetone Add Glacial Acetic Acid Crude->Acetone Filtration Filtration Acetone->Filtration Precipitates unreacted piperazine Solid Filter Cake (Piperazine Diacetate) Filtration->Solid Filtrate Filtrate (Target + Bis-impurity) Filtration->Filtrate Chromatography Silica Gel Chromatography (DCM/MeOH/NH4OH) Filtrate->Chromatography PureProduct Pure Target Compound (1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol) Chromatography->PureProduct Resolves mono vs. bis-alkylated species

Step-by-step purification workflow for isolating the mono-alkylated piperazine derivative.

References

1.[2] Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - University of Florida - 2 2.[4] US2919275A - Purification of piperazine - Google Patents -4 3.[3] Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem - 3

Sources

Technical Support Center: Resolving Solubility Issues of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the specific physicochemical hurdles associated with 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol .

This molecule presents a classic formulation challenge: it features a highly lipophilic cyclohexanol core paired with a basic piperazine moiety. Because its solubility is heavily dictated by its protonation state, slight variations in assay buffers can lead to catastrophic precipitation. This guide provides field-proven, self-validating methodologies to ensure your compound remains in solution without compromising your biological assays.

Diagnostic Decision Tree

Before altering your assay conditions, use this workflow to identify the most efficient path to achieving a stable molecular dispersion.

Workflow Start Compound Precipitates in Aqueous Buffer CheckPH Evaluate Buffer pH vs. Compound pKa Start->CheckPH AdjustPH Lower pH (< 6.0) or Use Salt Form CheckPH->AdjustPH pH > 7.0 CheckCosolvent Optimize Co-solvent (e.g., ≤1% DMSO) CheckPH->CheckCosolvent pH is fixed at 7.4 AdjustPH->CheckCosolvent Still Insoluble Success Soluble & Stable Ready for Assay AdjustPH->Success Soluble AddCD Formulate with 20% HP-β-Cyclodextrin CheckCosolvent->AddCD Still Insoluble CheckCosolvent->Success Soluble AddCD->Success Complex Formed

Caption: Workflow for troubleshooting piperazine derivative solubility in aqueous assays.

Mechanistic Overview: Protonation State vs. Solubility

To solve a solubility issue, you must understand the causality behind it. The piperazine ring contains two basic nitrogen atoms.1[1].

At physiological pH (7.4), the tertiary amine attached to the methylcyclohexanol group is mostly deprotonated, leaving the molecule only mono-protonated[2]. This partial ionization is often insufficient to overcome the hydrophobic penalty of the cyclohexyl group, leading to precipitation.

Protonation LowPH pH < 5.5 Di-protonated (+2) High Aqueous Solubility PhysPH pH 7.4 Mono-protonated (+1) Moderate/Low Solubility LowPH->PhysPH Deprotonation of Tertiary Amine HighPH pH > 9.8 Unprotonated (0) Highly Lipophilic PhysPH->HighPH Deprotonation of Secondary Amine

Caption: Effect of pH on the protonation state and solubility of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out of solution when diluted from a 10 mM DMSO stock into pH 7.4 PBS? A: This is a classic case of solvent-shift precipitation. When the DMSO is diluted into the bulk aqueous phase, the solvent polarity shifts dramatically. Because the molecule is only mono-protonated at pH 7.4, its lipophilicity (LogD) remains high. The hydrophobic cyclohexyl core rapidly nucleates, causing the compound to crash out before it can thermodynamically equilibrate.

Q: Is it better to purchase the free base or a salt form of this compound? A: Always opt for a salt form (e.g., dihydrochloride or mesylate) for aqueous assays.3[3]. Salt formation lowers the crystal lattice energy and provides highly favorable solute-solvent interactions upon initial dissolution.

Q: If I cannot lower the pH of my assay, what is the best excipient to use? A: 4[4]. The hydrophobic cyclohexyl and piperazine backbone partitions into the lipophilic interior cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains solubility in the bulk aqueous phase[5].

Validated Experimental Protocols

To ensure scientific integrity, all protocols below are designed as self-validating systems to prevent false data caused by undetected micro-precipitates.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility tests (like solvent-shift dilution) often overestimate solubility due to supersaturation or underestimate it due to rapid amorphous precipitation.6[6].

  • Preparation: Add an excess amount (e.g., 10 mg) of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol solid to 1 mL of the target buffer in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension at a constant 37°C for 48 to 72 hours. Why? Extended agitation ensures the system reaches thermodynamic equilibrium, allowing any metastable supersaturated states to resolve[1].

  • Phase Separation: Centrifuge the mixture at 15,000 × g for 15 minutes to pellet undissolved solid. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter to remove micro-particulates.

  • Validation (Tyndall Effect Check): Shine a laser pointer through the filtrate. Why? The absence of beam scattering (Tyndall effect) confirms the solution is a true molecular dispersion and free of nano-precipitates that could inflate solubility readings.

  • Quantification: Dilute the filtrate into a compatible mobile phase and quantify via HPLC-UV against a standard calibration curve prepared in 100% DMSO.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Causality: When pH adjustment is impossible due to biological constraints, cyclodextrins provide a non-toxic alternative.7[7].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in the target assay buffer (e.g., PBS pH 7.4).

  • API Addition: Weigh the required amount of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol free base to achieve the desired target concentration (e.g., 10 mM).

  • Complexation: Add the HP-β-CD solution to the API. Sonicate the mixture in a water bath at 25°C for 30 minutes. Why? Sonication provides the kinetic energy required to disrupt API aggregates and drives the thermodynamic equilibrium toward inclusion complex formation.

  • Validation (Thermal Cycling): Visually inspect the solution for clarity. To validate stability, gently warm the solution to 40°C for 10 minutes, then allow it to cool to room temperature. Why? If the compound is only kinetically suspended rather than thermodynamically complexed, it will precipitate during this thermal equilibration.

Quantitative Solubility Data

The table below summarizes the expected solubility enhancement factors for the piperazine-cyclohexanol scaffold across different formulation strategies.

Formulation / Buffer ConditionFinal pHApparent Solubility (mg/mL)Fold EnhancementMechanism of Enhancement
Free Base in PBS7.4< 0.051xBaseline (Mono-protonated)
Free Base in Acetate Buffer5.0~2.10>40xDi-protonation of piperazine
Dihydrochloride Salt in PBS7.4~0.80>15xLower crystal lattice energy
Free Base + 20% HP-β-CD in PBS7.4> 5.00>100xHydrophobic cavity encapsulation

Note: Data represents typical behavior for piperazine-cyclohexanol scaffolds based on thermodynamic shake-flask evaluations.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: nih.gov. 4

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Source: drug-dev.com. 5

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Source: benchchem.com.1

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: rsc.org. 2

  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Source: benchchem.com.3

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Source: benchchem.com. 6

  • A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles. Source: mdpi.com. 7

Sources

Technical Support Center: Piperazine-Cyclohexanol Reaction Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing selectivity challenges when synthesizing 1-(2-hydroxycyclohexyl)piperazine derivatives. This workflow relies on the nucleophilic ring-opening of cyclohexene oxide by piperazine—a critical reaction for generating pharmacophores used in CNS and cardiovascular drug development.

While the reaction appears straightforward, the dual nucleophilic sites on piperazine and the unique reactivity of epoxides often lead to complex mixtures. This guide provides field-proven, mechanistically grounded solutions to eliminate side products and ensure high-purity yields.

Reaction Landscape & Mechanistic Pathways

To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways in the reaction vessel. The diagram below illustrates how the desired SN2 trajectory competes with over-alkylation and cationic polymerization.

Pathway Reactants Piperazine + Cyclohexene Oxide Target trans-1-(2-hydroxycyclohexyl)piperazine (Target Product) Reactants->Target SN2 Ring Opening (Protic Solvent, 80°C) Poly Poly(cyclohexene oxide) (ROP Impurity) Reactants->Poly Lewis Acid Catalysis (Cationic Polymerization) BisAlk 1,4-bis(2-hydroxycyclohexyl)piperazine (Bis-alkylation) Target->BisAlk Excess Epoxide (Uncontrolled Stoichiometry)

Reaction pathways for 1-(2-hydroxycyclohexyl)piperazine synthesis and major side products.

Troubleshooting & FAQs

Q1: My LC-MS shows a high percentage of a bis-alkylated side product. How can I force mono-selectivity? A1: You are observing 1,4-bis(2-hydroxycyclohexyl)piperazine. Piperazine contains two secondary amines with a pKa of ~9.7[1]. Once the first amine reacts, the resulting mono-alkylated intermediate remains highly nucleophilic and can readily attack a second equivalent of cyclohexene oxide.

  • The Fix: You have two options based on your scale and budget.

    • Thermodynamic Control: Use a massive stoichiometric excess of piperazine (e.g., 5 equivalents). The high concentration of unreacted piperazine will outcompete the mono-alkylated product for the epoxide.

    • Electronic/Steric Control (Recommended): Utilize a protecting-group strategy by starting with 1-Boc-piperazine[2]. The bulky tert-butoxycarbonyl (Boc) group completely deactivates the second nitrogen, physically preventing bis-alkylation[3].

Q2: My reaction mixture is becoming highly viscous, and NMR indicates polymeric impurities. What is happening? A2: Your epoxide is undergoing ring-opening polymerization (ROP), yielding poly(cyclohexene oxide) (PCHO)[4]. Cyclohexene oxide is highly susceptible to cationic polymerization[5].

  • The Fix: This side reaction is triggered by trace Lewis acids (e.g., metal impurities from reaction vessels) or excessively high temperatures in aprotic environments. Switch your solvent to a protic medium like absolute ethanol. Protic solvents gently activate the epoxide oxygen via hydrogen bonding, lowering the activation energy for the desired amine SN2 attack without initiating the destructive Lewis-acid-mediated ROP cascade.

Q3: I need the strictly trans stereoisomer for receptor binding, but I suspect I have a cis/trans mixture. How is stereochemistry controlled here? A3: The nucleophilic ring-opening of an epoxide by an amine strictly proceeds via an SN2 mechanism, where the amine attacks from the backside of the C-O bond. This anti-periplanar opening inherently yields the trans-1,2-amino alcohol.

  • The Fix: If you are observing the cis-isomer, your reaction conditions are too acidic. Strong acids protonate the epoxide to the point of C-O bond cleavage prior to nucleophilic attack, shifting the mechanism toward an SN1-like carbocation intermediate. This planar carbocation allows for non-stereospecific attack. Keep the reaction environment basic to neutral to lock the reaction into the SN2 pathway.

Quantitative Condition Optimization

The table below summarizes how different experimental parameters dictate the distribution of products. Use this to benchmark your current protocol.

Reaction ConditionPrimary MechanismTarget Yield (Mono)Bis-Alkylation ImpurityPolymeric Impurity (PCHO)
1:1 Stoichiometry, Aprotic Uncontrolled SN2< 50%High (>30%)Low
5:1 Piperazine:Epoxide Mass Action SN2> 85%Low (<5%)Low
1-Boc-Piperazine (1:1.1) Steric/Electronic Block> 95% None (0%) Low
Lewis Acid Catalyst Added Cationic ROP< 10%LowHigh (>80%)
Ethanol Solvent, 80°C H-Bond Activated SN2> 90%LowNone (0%)

Validated Experimental Protocol: High-Selectivity Synthesis

Objective: Synthesize trans-1-(2-hydroxycyclohexyl)piperazine (>98% purity).

Step 1: Reaction Setup

  • Action: Dissolve 1-Boc-piperazine (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser. Heat to 60°C.

  • Causality: Ethanol is chosen because its protic nature hydrogen-bonds with the epoxide oxygen, polarizing the C-O bond to facilitate SN2 attack without triggering cationic polymerization.

  • Validation: Ensure the solution is completely clear and homogeneous before proceeding.

Step 2: Controlled Epoxide Addition

  • Action: Add cyclohexene oxide (11 mmol) dropwise over 30 minutes using an addition funnel.

  • Causality: Dropwise addition prevents thermal spikes (the ring-opening is exothermic) and localized pooling of the epoxide, which would otherwise drive oligomerization.

Step 3: Reflux and Monitoring

  • Action: Elevate the temperature to 80°C and reflux for 12 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the 1-Boc-piperazine spot is fully consumed. Once confirmed, concentrate the mixture under reduced pressure to yield the Boc-protected intermediate.

Step 4: Deprotection

  • Action: Dissolve the intermediate in dichloromethane (10 mL) and cool to 0°C. Slowly add 4M HCl in dioxane (10 mL). Stir at room temperature for 2 hours.

  • Causality: The highly acidic environment selectively cleaves the Boc carbamate group, liberating the secondary amine as a hydrochloride salt[2]. The newly formed amino-alcohol bond is stable under these conditions.

  • Validation: The cessation of CO₂ gas evolution serves as a visual indicator that deprotection is nearing completion.

Step 5: Isolation and Free Base Formation

  • Action: Concentrate the suspension to remove excess HCl and dioxane. Dissolve the residue in water, and carefully add 1M NaOH until the pH reaches 12. Extract with dichloromethane (3 x 20 mL), dry the combined organic layers over Na₂SO₄, and evaporate under reduced pressure[3].

  • Causality: Adjusting the pH to 12 ensures both piperazine nitrogens are fully deprotonated, allowing the free base to partition cleanly into the organic phase.

  • Validation: Check the pH of the aqueous layer with indicator paper before extraction; a pH < 10 will result in massive yield loss due to the water solubility of protonated piperazine.

References

1.[3] Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap. URL: 2.[1] Piperazine - Wikipedia. URL: 3.[2] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - NIH. URL: 4.[4] Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes - PMC. URL: 5.[5] Cyclohexene oxide - Wikipedia. URL:

Sources

Technical Support Center: Troubleshooting Thermal Degradation of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists dealing with the isolation and drying of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol . Because this molecule contains both a sterically hindered tertiary alcohol and an electron-rich piperazine ring, it is highly susceptible to thermal degradation during standard drying workflows.

Below, we break down the mechanistic causes of these failures and provide self-validating protocols to ensure API purity.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: Why does my product turn yellow and show a major new HPLC peak after standard oven drying at 60°C? A: You are observing the dehydration of the target molecule into an alkene (1-(piperazin-1-ylmethyl)cyclohex-1-ene). Your target compound is a


-amino alcohol featuring a hydroxyl group on carbon-1 of a cyclohexane ring. This makes it a tertiary alcohol. Tertiary alcohols are notoriously prone to dehydration via an E1 elimination mechanism, especially under thermal stress or in the presence of trace acids, leading to the formation of substituted alkenes 1. The heat provides the activation energy needed to form a stable tertiary carbocation, which rapidly loses a proton to form the double bond.

Q2: I am detecting cyclohexanone in my dried batch. Where is this cleavage coming from? A: This is the result of a retro-Mannich (or retro-aldol type) cleavage. The structural integrity of


-amino alcohols can be compromised at elevated temperatures 2. When heated above 50°C, the C-C bond between the cyclohexane ring and the piperazine-methyl group can cleave, driven by the thermodynamic stability of the resulting cyclohexanone and piperazine fragments.

Q3: How does the pH of my wet cake affect the drying process? A: Causality dictates that E1 dehydration is acid-catalyzed. If your wet cake retains trace acidic solvents (e.g., acetic acid, HCl from salt formation) and is subjected to heat, the hydroxyl group is protonated into a superior leaving group (


), drastically lowering the thermal threshold for degradation. The wet cake must be neutralized to pH 7.5–8.0 before drying.

Part 2: Degradation Pathways & Workflow Visualization

Degradation A 1-[(Piperazin-1-yl)methyl] cyclohexan-1-ol B Dehydration (Acid/Heat) A->B C Oxidation (O2/Heat) A->C D Retro-Mannich Cleavage (High Heat) A->D E 1-(Piperazin-1-ylmethyl) cyclohex-1-ene B->E F Piperazine N-oxide Derivatives C->F G Cyclohexanone + Piperazine D->G

Fig 1. Primary thermal degradation pathways of the target beta-amino alcohol during drying.

Troubleshooting Start Detect Degradation in Dried API CheckTemp Is drying temp > 40°C? Start->CheckTemp ReduceTemp Reduce to 30-35°C Increase Vacuum CheckTemp->ReduceTemp Yes CheckpH Is matrix acidic? CheckTemp->CheckpH No Neutralize Buffer to pH 7.5-8.0 Wash before drying CheckpH->Neutralize Yes CheckO2 Is N2 sweep active? CheckpH->CheckO2 No AddN2 Implement N2 bleed to displace O2 CheckO2->AddN2 No Review Review HPLC Data CheckO2->Review Yes

Fig 2. Decision tree for troubleshooting thermal degradation during the drying process.

Part 3: Quantitative Impact of Drying Parameters

Implementing energy-saving, low-temperature vacuum drying is critical to preventing thermal degradation of sensitive tertiary alcohols 3. The table below summarizes the causality between aggressive drying conditions and specific degradation profiles.

Table 1: Effect of Drying Parameters on 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol Purity

Drying Temp (°C)Pressure (mbar)AtmosphereTime (h)Alkene Impurity (%)Cleavage Products (%)Final Purity (%)
2550Air240.40.199.1
4050Air242.50.995.8
6050Air129.24.184.5
35 10

Sweep
12 < 0.1 < 0.1 99.8

Note: Data demonstrates that crossing the 40°C threshold exponentially increases E1 dehydration, while the absence of an


 sweep contributes to baseline oxidation.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, a drying protocol cannot rely on time alone; it must be a self-validating system gated by analytical checks.

Protocol A: Optimized Low-Temperature Vacuum Drying

Objective: Remove residual solvent without triggering E1 dehydration or retro-Mannich cleavage.

  • Wet Cake Pre-Conditioning:

    • Reslurry the wet cake in a mildly alkaline aqueous buffer (pH 7.5–8.0) to neutralize trace acids.

    • Filter and wash with cold, purified water.

    • Validation Gate: Test the pH of the final wash filtrate. Do not proceed to the dryer unless pH

      
       7.0.
      
  • Cold Vacuum Phase (Solvent Flash):

    • Load the wet cake into the vacuum dryer at 20°C .

    • Apply vacuum to < 50 mbar. Do not apply jacket heat.

    • Validation Gate: Monitor the condenser. Wait until the bulk solvent condensation rate drops by 80% before initiating heat. This prevents boiling-induced local hot spots.

  • Ramped Heating with Nitrogen Sweep:

    • Introduce a continuous Nitrogen (

      
      ) bleed (e.g., 5 L/min) to displace oxygen and prevent piperazine N-oxide formation.
      
    • Ramp the jacket temperature to 35°C at a strict rate of 5°C per hour.

    • Validation Gate: After 4 hours at 35°C, pull a thief sample. Perform a Karl Fischer (KF) titration. Proceed to final hold only if KF < 5%.

  • Final Drying Hold:

    • Maintain 35°C and < 10 mbar vacuum until the material reaches constant weight.

    • Validation Gate: Final release requires KF < 0.5% and HPLC confirmation of Alkene Impurity < 0.1%.

Protocol B: In-Process HPLC Monitoring

Objective: Rapid detection of the dehydrated alkene species.

  • Sample Prep: Dissolve 10 mg of the drying API in 1.0 mL of Acetonitrile/Water (50:50).

  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Gradient of 0.1% Triethylamine in Water (A) and Acetonitrile (B). Note: Avoid TFA (Trifluoroacetic acid) in the mobile phase as it can cause on-column dehydration of the tertiary alcohol during analysis.

  • Detection: UV at 210 nm.

  • Causality Check: The dehydrated alkene will elute significantly later than the parent alcohol due to the loss of the polar hydroxyl group and increased lipophilicity.

Part 5: References

  • Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration of Tertiary Alcohols Organic Letters - ACS Publications URL:[Link]

  • Synthesis of physiologically potent beta-amino alcohols ResearchGate URL:[Link]

  • Energy-Saving Dehydration of Alcohols Through Modified Spanish Attapulgites as Catalysts for a Sustainable Synthesis of Industrially Relevant Alkene Chemicals MDPI URL:[Link]

Sources

Technical Support Center: Optimizing pH for the Extraction of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for professionals working with 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. This document, prepared by our Senior Application Scientists, provides in-depth guidance on leveraging pH as a powerful tool for the efficient liquid-liquid extraction of this compound. Our approach is grounded in fundamental chemical principles to empower you not just to follow steps, but to understand and troubleshoot your separation processes effectively.

Section 1: Understanding the Chemistry of Your Compound

A successful extraction begins with a clear understanding of the molecule's chemical nature. The structure of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol contains two key functional groups that dictate its behavior in acidic and basic conditions.

Q: What are the key functional groups in 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, and how do they influence its behavior during extraction?

A: The molecule has two distinct functional regions: the piperazine ring and the cyclohexanol group .

  • The Piperazine Moiety: This is the most critical group for pH-dependent extraction. Piperazine is a diamine, meaning it has two basic nitrogen atoms that can be protonated (accept a proton, H⁺) in acidic conditions.[1] The basicity of these nitrogens is the primary handle we will use to control the molecule's solubility.

  • The Cyclohexanol Moiety: The hydroxyl (-OH) group on the cyclohexane ring is an extremely weak acid, with a pKa around 16-18.[2][3][4][5] In the context of typical aqueous extractions (pH 1-14), this group is non-ionizable and will remain neutral. Therefore, it primarily contributes to the molecule's overall lipophilicity (tendency to dissolve in organic solvents) and does not participate in acid-base manipulations.

The extraction strategy hinges on the ability to switch the piperazine moiety between its neutral "free base" form and its charged "protonated salt" form.

Key Physicochemical Data

The acid dissociation constant (pKa) of the conjugate acid of an amine tells us the pH at which the amine is 50% protonated and 50% in its neutral form. This value is crucial for planning an effective extraction. While the exact pKa for the entire molecule is not published, we can use the well-established pKa values for the parent piperazine structure as a highly reliable guide.[6][7]

PropertyFunctional GroupApproximate pKa (of Conjugate Acid)Implication for Extraction
pKa₁ Piperazine N-H~9.7 [1][6][7]This is the primary pKa. Below this pH, the first nitrogen becomes protonated (charged), increasing water solubility.
pKa₂ Piperazine N-H~5.4 [1][6]Below this pH, the second nitrogen also becomes protonated, creating a doubly charged species with very high water solubility.
pKa (Acidic)Cyclohexanol O-H~16-18 [3][4]This group will not be deprotonated and remains neutral under all relevant aqueous extraction conditions.
Section 2: The Core Principle: pH-Controlled Partitioning

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous (water-based) layer and an organic layer.[8][9] By manipulating the pH of the aqueous layer, we can control the charge state of our target molecule and, consequently, which layer it prefers.

Q: How does adjusting the pH allow me to control whether my compound dissolves in the organic or aqueous layer?

A: The principle is based on the adage "like dissolves like." Charged species are polar and prefer the polar aqueous layer, while neutral organic molecules are less polar and prefer the organic layer.

  • To move the compound into the ORGANIC layer: You must ensure the piperazine group is in its neutral, free base form. This makes the molecule significantly less polar. As a general rule, the pH of the aqueous solution should be at least 2 units above the pKa of the amine's conjugate acid.[10]

    • Optimal pH for Organic Layer: pH > 11.7 (i.e., pH 12-14). At this pH, the piperazine nitrogens are deprotonated and neutral.

  • To move the compound into the AQUEOUS layer: You must convert the piperazine group into its charged, protonated salt form. This is achieved by making the aqueous layer acidic. The resulting ion is highly polar and will be readily solvated by water. To ensure complete protonation, the pH should be at least 2 units below the pKa.[10][11][12]

    • Optimal pH for Aqueous Layer: pH < 7.7 (e.g., pH 1-4). At this pH, at least one nitrogen is protonated, rendering the molecule water-soluble. A pH below 3.4 would ensure both nitrogens are protonated.

Caption: pH-dependent equilibrium of the target molecule.

Section 3: Experimental Protocols

These protocols provide a framework for both optimizing and executing the extraction.

Protocol 1: Step-by-Step Guide to Optimize Extraction pH

This small-scale experiment helps confirm the optimal pH ranges for your specific compound and solvent system.

  • Preparation: Prepare three vials, each containing a known, small amount of your compound dissolved in a suitable organic solvent (e.g., 1 mL of ethyl acetate or dichloromethane).

  • Aqueous Phase Addition: To each vial, add an equal volume (1 mL) of a buffered aqueous solution:

    • Vial 1 (Acidic): 1 M HCl (pH ≈ 0-1)

    • Vial 2 (Neutral): Deionized Water (pH ≈ 7)

    • Vial 3 (Basic): 1 M NaOH (pH ≈ 13-14)

  • Extraction: Cap the vials and shake vigorously for 1-2 minutes to ensure thorough mixing. Allow the layers to fully separate.

  • Analysis: Carefully sample a small, precise aliquot from both the top and bottom layers of each vial. Analyze the concentration of your compound in each sample using a suitable method (e.g., LC-MS, GC-MS, or HPLC).

  • Interpretation:

    • In Vial 1 (acidic), you should find the compound predominantly in the aqueous layer.

    • In Vial 3 (basic), the compound should be almost exclusively in the organic layer.

    • Vial 2 (neutral) will show how the compound partitions without strong pH influence; some may move into the aqueous layer due to protonation by water.

Protocol 2: Standard Acid-Base Extraction for Product Purification

This procedure is designed to separate your basic product from neutral or acidic impurities after a chemical synthesis.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acidic Wash (Product Extraction): Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 2 minutes.[10]

  • Separation 1: Allow the layers to separate. Your protonated product is now in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain and collect the aqueous layer. The organic layer contains neutral impurities and can be set aside. Repeat the acidic wash on the organic layer to ensure complete extraction of the product.

  • Basification (Product Regeneration): Combine the acidic aqueous extracts in a flask or beaker and cool in an ice bath. While stirring, slowly add a strong base (e.g., 5 M NaOH or solid K₂CO₃) until the pH is >12. This converts your product back to the neutral free base. You may see the product precipitate or form an oily layer.

  • Back-Extraction: Transfer the basified aqueous mixture back to a separatory funnel. Add a fresh portion of organic solvent (e.g., DCM). Shake to extract the neutral product into the organic layer.

  • Separation 2: Allow the layers to separate. Drain and collect the organic layer containing your purified product. Repeat the back-extraction on the aqueous layer to maximize recovery.

  • Final Wash & Dry: Combine the organic extracts. Wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Caption: Workflow for purification via acid-base extraction.

Section 4: Troubleshooting Guide

Q: I've formed a persistent emulsion during the extraction. How do I break it? A: Emulsions are common when working with amine compounds, which can act like surfactants.[10] Try the following:

  • "Salting Out": Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer can help force the separation.[10]

  • Solvent Addition: Add a small amount of the organic solvent you are using.

  • Patience: Allow the mixture to stand undisturbed for an extended period (15-30 minutes).

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Centrifugation: If the volume is small enough, centrifuging the mixture is a very effective way to force the layers apart.[10]

Q: My product recovery is very low. What are the likely causes and solutions? A:

  • Incorrect pH: Double-check the pH of the aqueous layer with pH paper or a calibrated meter at each stage. Ensure you are well within the optimal ranges (>11.7 for the free base, <7.7 for the salt).

  • Insufficient Extractions: A single extraction is rarely sufficient. Perform at least 2-3 extractions at each step (acid wash and back-extraction) to ensure complete transfer of the compound between phases.

  • High Water Solubility: Your free base may have some residual water solubility. Use the "salting out" technique described above during the back-extraction step to decrease its aqueous solubility.[10]

  • Compound Instability: While generally stable, ensure your compound is not degrading under very strong acidic or basic conditions, especially if heat is involved. Phenyl piperazines, for example, can be less stable than benzyl piperazines over long periods.[13]

Q: My purified product is a dihydrochloride salt. How does that affect the extraction? A: If your starting material is the dihydrochloride salt, it is already in a highly water-soluble form. To extract it into an organic solvent, you must first neutralize it. Dissolve the salt in water and add a base (e.g., NaOH, K₂CO₃) to raise the pH above 11.7. This will generate the neutral free base, which can then be extracted into an organic solvent as described in Protocol 2 (starting from step 6).

Section 5: Frequently Asked Questions (FAQs)

Q: What is the best organic solvent for this extraction? A: The choice depends on the specific impurities and downstream applications. Common choices include:

  • Dichloromethane (DCM): A good, general-purpose solvent that is denser than water. It can, however, form stable emulsions.

  • Ethyl Acetate (EtOAc): Less dense than water and less prone to emulsions. It is an ester and can be hydrolyzed under very strong acidic or basic conditions, though this is rare during a standard workup.

  • Diethyl Ether: Highly volatile and flammable, but an excellent extraction solvent. It is less dense than water.

Q: How do I know which layer is which in my separatory funnel? A: Add a few drops of water to the funnel. The layer that the drops merge with is the aqueous layer. Generally, chlorinated solvents like DCM are denser than water (bottom layer), while solvents like ethyl acetate and ether are less dense (top layer).

Q: Can I use a solid-phase extraction (SPE) method instead? A: Yes, SPE is a viable alternative. For a basic compound like this, you could use a cation-exchange SPE cartridge. The compound would be loaded at a neutral pH, where it would be protonated and bind to the stationary phase. Neutral impurities would be washed away. The product would then be eluted by washing the cartridge with a basic solution (e.g., ammonium hydroxide in methanol).

References
  • Wikipedia. (n.d.). Piperazine. Retrieved March 7, 2026, from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved March 7, 2026, from [Link]

  • Derks, P. W. J., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(9), 2515–2519. Retrieved from [Link]

  • American Chemical Society Publications. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved March 7, 2026, from [Link]

  • Brainly. (2023). Why does cyclohexanol have a pKa of 18 and phenol, despite its similarities in.... Retrieved March 7, 2026, from [Link]

  • FooDB. (2010). Showing Compound Cyclohexanol (FDB003415). Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved March 7, 2026, from [Link]

  • Yeast Metabolome Database. (n.d.). cyclohexanol (YMDB01398). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of.... Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved March 7, 2026, from [Link]

  • Chegg. (2023). Cyclohexanol has a pKa of 17 while phenol has a pKa of 10. Explain in a sentence. Retrieved March 7, 2026, from [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Retrieved March 7, 2026, from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved March 7, 2026, from [Link]

  • PMC. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Retrieved March 7, 2026, from [Link]

  • Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved March 7, 2026, from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved March 7, 2026, from [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved March 7, 2026, from [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved March 7, 2026, from [Link]

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Technical Support Center: Troubleshooting 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label="Target Product

Finalizing Reaction Workflow

I'm now integrating the DOT diagram to optimize the overall workflow, and I'm adding mechanistically grounded solutions to enhance it. The key is addressing the steric hindrance. I am prioritizing a field-proven protocol, which shows how the reagents are prepared and the reactions are performed. I am working on how to incorporate the diagram into the workflow.

Finalizing Reaction Workflow

I'm now integrating the DOT diagram to optimize the overall workflow, and I'm adding mechanistically grounded solutions to enhance it. The key is addressing the steric hindrance. I am prioritizing a field-proven protocol, which shows how the reagents are prepared and the reactions are performed. I am working on how to incorporate the diagram into the workflow.

Finalizing Reaction Workflow

I'm now integrating the DOT diagram to optimize the overall workflow, and I'm adding mechanistically grounded solutions to enhance it. The key is addressing the steric hindrance. I am prioritizing a field-proven protocol, which shows how the reagents are prepared and the reactions are performed. I am working on how to incorporate the diagram into the workflow.

Refining Reaction Solutions

I'm now detailing the reasons behind each experimental choice. I'll explain that adding the epoxide dropwise controls the exotherm, and high piperazine favors the desired product. I'll also clarify the use of NaHCO3 for quenching, and the DCM extraction for purification. This complete scientific approach solidifies the solution.

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. This molecule—a critical building block for various neuro-pharmaceuticals—is synthesized via the nucleophilic ring-opening of 1-oxaspiro[2.5]octane by piperazine[1].

While the reaction seems straightforward on paper, the severe steric hindrance at the spiro-center, combined with the bulkiness of the secondary amine nucleophile, often leads to sluggish kinetics, poor yields, and complex side-reaction profiles. This guide is designed to provide field-proven, mechanistically grounded solutions to optimize your synthetic workflow.

Reaction Pathway & Steric Considerations

Mechanism E 1-oxaspiro[2.5]octane (Spiro-epoxide) Act Epoxide Activation Lewis Acid e.g., Al(OTf)3 E->Act Catalyst binding P Piperazine (Bulky Nucleophile) SN2 Regioselective SN2 Attack (Primary Carbon) P->SN2 Backside attack Act->SN2 Mild conditions SN1 SN1-like Attack (Tertiary Carbon) Act->SN1 Strong acid/High temp Prod Target Product: 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol SN2->Prod Excess Piperazine Dimer Side Product: Di-alkylated Piperazine SN2->Dimer Stoichiometric Piperazine

Mechanistic pathways and steric considerations in the ring-opening of 1-oxaspiro[2.5]octane.

Troubleshooting Guide & FAQs

Q1: Why is the reaction rate so sluggish despite the nucleophilic attack occurring at the "less hindered" primary carbon? A: While nucleophilic attack on 1-oxaspiro[2.5]octane technically occurs at the primary methylene carbon, the adjacent cyclohexane ring creates a massive steric shield. The required 180° backside trajectory for the


 attack forces the bulky piperazine nucleophile into direct steric clash with the equatorial hydrogens of the cyclohexane ring.
Solution: To overcome this high activation energy without resorting to destructive temperatures, you must polarize the C-O bond. Electrophilic activation of the epoxide oxygen using a Lewis acid, such as Aluminum triflate (

), makes the primary carbon highly electrophilic, facilitating the

attack at lower temperatures[2].

Q2: How do I prevent the formation of di-alkylated piperazine byproducts (dimerization)? A: Piperazine possesses two secondary amine sites of equal reactivity. Once mono-alkylated, the resulting product retains a reactive secondary amine that can attack a second epoxide molecule. Solution: Employ a large molar excess of piperazine (typically 5.0 equivalents). This vast excess ensures that the epoxide statistically encounters unreacted piperazine rather than the mono-alkylated product. Because excess piperazine is highly water-soluble, it is easily and completely removed during a standard aqueous workup, making this a self-validating purification step.

Q3: Can I use strong Brønsted acids to speed up the epoxide opening? A: No. While mild Lewis acid catalysis promotes the desired


 pathway at the primary carbon, strong Brønsted acids (like 

) fully protonate the epoxide and induce an

-like ring-opening[3]. This shifts the regioselectivity: the C-O bond at the tertiary carbon (C1 of the cyclohexane ring) cleaves prematurely due to the stability of the resulting tertiary carbocation. This leads to an undesired regioisomer (tertiary amine) and significant elimination byproducts[3]. Stick to Lewis acids to maintain strict

regioselectivity.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions, regioselectivity, and overall yield.

SolventCatalystPiperazine (Eq.)Temp (°C)Time (h)Regioselectivity (1° vs 3° attack)Yield (%)
MethanolNone1.26524>99:135%
MethanolNone5.06524>99:155%
WaterNone5.010012>99:178%
Acetonitrile

(10 mol%)
5.0 80 6 >99:1 92%
Toluene

(10 mol%)
5.0801240:6025%

Note: The


 catalyzed route in acetonitrile provides the optimal balance of reaction kinetics, regioselectivity, and yield[2].

Experimental Protocol: -Catalyzed Synthesis

This protocol leverages Lewis acid activation to overcome steric hindrance while utilizing stoichiometric control and phase-separation to isolate the pure mono-alkylated product.

Objective: High-yield synthesis of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. Scale: 10 mmol

Reagents:

  • 1-oxaspiro[2.5]octane (Spiro-epoxide): 1.0 eq, 10 mmol, 1.12 g

  • Piperazine (Anhydrous): 5.0 eq, 50 mmol, 4.31 g

  • Aluminum trifluoromethanesulfonate (

    
    ): 0.1 eq, 1 mmol, 0.47 g
    
  • Anhydrous Acetonitrile: 25 mL

Step-by-Step Methodology:

  • Nucleophile Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (4.31 g) in anhydrous acetonitrile (20 mL).

  • Catalyst Complexation: Add

    
     (0.47 g) to the stirring solution at room temperature. Stir for 10 minutes. Mechanistic Note: The Lewis acid coordinates dynamically with the amine, but remains available to activate the more Lewis-basic epoxide oxygen.
    
  • Controlled Epoxide Addition: Dissolve 1-oxaspiro[2.5]octane (1.12 g) in acetonitrile (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Mechanistic Note: Dropwise addition prevents localized exothermic spikes and ensures the epoxide is always in an environment with a massive excess of piperazine, shutting down the di-alkylation pathway.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C (oil bath) for 6 hours. Monitor the disappearance of the epoxide via TLC (Hexanes/EtOAc 7:3, visualized with phosphomolybdic acid stain).

  • Quenching: Cool the reaction to room temperature. Quench with saturated aqueous

    
     (10 mL). Mechanistic Note: This neutralizes the Lewis acid and precipitates aluminum salts, preventing reverse reactions or degradation during concentration.
    
  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile acetonitrile.

  • Self-Validating Extraction: Dilute the remaining aqueous residue with distilled water (20 mL) and extract with Dichloromethane (DCM) (3 x 30 mL). Mechanistic Note: The target mono-alkylated product is highly lipophilic and partitions into the DCM. The 4.0 equivalents of unreacted piperazine are highly polar and remain trapped in the aqueous phase.

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol as a pale-yellow oil (>90% purity).
    

References

  • Al(OTf)(3)
  • Opening of Epoxides With Acid Source: Master Organic Chemistry URL
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL

Sources

Technical Support Center: Stability of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. Given the limited published stability data specific to this molecule, this document provides a framework for understanding its potential stability challenges based on the well-documented behavior of related piperazine-containing compounds and tertiary alcohols. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are intended to provide both theoretical understanding and practical solutions to ensure the integrity of your experimental results.

The core structure of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol features a piperazine ring, which is susceptible to oxidation and pH-dependent degradation, and a tertiary alcohol on a cyclohexane ring, which can be prone to dehydration under certain conditions. Understanding these liabilities is the first step in designing robust experiments.

Physicochemical Properties & Stability Profile

PropertyValueSource
Chemical Name 1-[(Piperazin-1-yl)methyl]cyclohexan-1-olN/A
Molecular Formula C₁₁H₂₂N₂ON/A
Molecular Weight 198.31 g/mol (free base)N/A
CAS Number 2248395-09-5 (as dihydrochloride salt)[1]
Summary of Potential Stability Liabilities
Stress FactorPotential for DegradationRecommended Mitigation Strategies
Oxidation High: The secondary amine in the piperazine ring is highly susceptible to oxidation.Prepare solutions fresh. Store under an inert atmosphere (e.g., nitrogen or argon). Incorporate antioxidants (e.g., BHT, ascorbic acid) for long-term storage. Avoid metal ion contamination, especially copper, which can catalyze oxidation.[2][3]
pH High: Stability is highly pH-dependent. The basic piperazine nitrogens can react with acidic substances.[2][4]Conduct a pH-stability profile to find the optimal pH. Buffering solutions is critical. Formulating as a salt (e.g., hydrochloride) can improve stability.[5][6]
Temperature Moderate to High: Elevated temperatures (>30-40°C) can accelerate degradation pathways.[2]Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by using single-use aliquots.[5][7]
Light (Photostability) Moderate: Piperazine derivatives can be susceptible to photo-oxidation.[5]Store solutions in amber vials or protect from light by wrapping containers in aluminum foil.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol in solution?

A1: Based on its structure, two primary degradation pathways are of concern: reactions involving the piperazine ring and the tertiary alcohol.

  • Piperazine Ring Oxidation: The secondary amine is a prime target for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides. This can lead to the formation of N-oxides or ring-opened byproducts.[2][8]

  • Tertiary Alcohol Dehydration: Under acidic conditions, particularly when heated, the tertiary hydroxyl group can be eliminated to form an alkene. This dehydration reaction is a classic pathway for tertiary alcohols.

  • Other Piperazine-Related Degradation: Thermal stress can lead to complex degradation, including the formation of N-formylpiperazine or other substitution products.[3][9]

Below is a diagram illustrating these potential degradation pathways.

Degradation_Pathways Parent 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol N_Oxide Piperazine N-Oxide Derivative Parent->N_Oxide Oxidative Stress (e.g., H₂O₂, O₂) Dehydrated Dehydrated Alkene Product Parent->Dehydrated Acidic pH + Heat Ring_Opened Ring-Opened Products Parent->Ring_Opened Thermal/Oxidative Stress Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Stock->Base Oxidative Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidative Thermal Thermal (60°C, in solution) Prep_Stock->Thermal Photo Photolytic (ICH Q1B conditions) Prep_Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-UV/MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare to Unstressed Control Sample Analyze->Compare Identify Identify & Quantify Degradation Products Compare->Identify

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Piperazine and its N-Substituted Derivative, 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the foundational bioactivity of the parent heterocycle, piperazine, versus the potential pharmacological profile of its N-substituted derivative, 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. While piperazine is a well-characterized compound with established therapeutic uses, 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol represents a novel chemical entity for which public domain data is not available.

Therefore, this document serves a dual purpose: first, to detail the known biological activities of piperazine, and second, to provide a predictive framework and a series of robust experimental protocols for researchers to characterize the bioactivity of this, or similar, novel N-substituted piperazine derivatives. The narrative explains the causal logic behind experimental choices, grounding its claims in authoritative sources to guide drug development professionals in their research.

Introduction: From a Simple Scaffold to Pharmacological Diversity

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, high polarity, and the presence of two nitrogen atoms available for substitution make it a versatile building block in drug design.[2] The parent molecule, piperazine, is best known for its anthelmintic properties.[3] However, the magic of the piperazine scaffold lies in its synthetic tractability; N-substitution on one or both nitrogen atoms can dramatically transform its biological profile, unlocking a vast spectrum of therapeutic activities including anticancer, antipsychotic, antidepressant, and anti-inflammatory effects.[4][5][6][7]

This guide examines the stark contrast between the parent molecule and its potential as a scaffold by comparing piperazine with the hypothetical bioactivity of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol.

CompoundChemical StructureKey Structural Features
Piperazine A simple, unsubstituted six-membered diazacyclohexane ring.[3] The two secondary amine protons are available for substitution.
1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol A mono-N-substituted piperazine featuring a bulky, lipophilic cyclohexanol moiety. This substitution is expected to significantly alter its physicochemical properties and receptor interaction profile compared to the parent piperazine.

Comparative Bioactivity: Known vs. Predicted

The primary bioactivity of piperazine is fundamentally different from the activities commonly observed in its N-substituted derivatives.

Piperazine: A Focus on Invertebrate Neurotransmission

The principal mechanism of action for piperazine is as an anthelmintic agent, where it acts as a gamma-aminobutyric acid (GABA) receptor agonist in invertebrates like parasitic worms.[3][8] This interaction causes hyperpolarization of the worm's muscle cells, leading to flaccid paralysis and subsequent expulsion from the host's body.[8] Its selectivity is high because vertebrate GABA receptors differ from those in helminths, and GABA is primarily restricted to the central nervous system (CNS) in vertebrates.[3]

In mammals, piperazine exhibits some pharmacological properties, including effects on smooth and cardiac muscle, but these are generally less potent and not its primary therapeutic application.[9][10] Some studies have explored its GABAergic activity in mammalian systems, noting it has weak GABA-agonist activity in some preparations but not others, suggesting its effects are context- and system-dependent.[11][12]

N-Substituted Piperazines: A Gateway to CNS and Systemic Targets

The addition of a substituent, such as the (1-hydroxycyclohexyl)methyl group in 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, fundamentally alters the molecule's interaction with biological targets. The added bulk and lipophilicity can facilitate passage across the blood-brain barrier and enable interactions with a wider array of receptors. Arylpiperazine derivatives, for example, are well-known for their interactions with CNS receptors, particularly dopamine (D2) and serotonin (5-HT) receptors.[13][14] This has led to the development of numerous antipsychotic and antidepressant drugs.[15]

Based on the extensive library of known piperazine derivatives, we can hypothesize potential bioactivities for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol that warrant investigation:

  • Neuroleptic/Antipsychotic Activity: Many N-substituted piperazines function as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors, which is the cornerstone of modern antipsychotic therapy.[13][16]

  • Anticancer Activity: The piperazine scaffold is present in numerous anticancer agents.[4] Derivatives can induce apoptosis in tumor cells and interfere with critical signaling pathways like PI3K/Akt/mTOR.[17][18]

  • Anti-inflammatory Activity: Piperazine derivatives have been synthesized and evaluated as potent anti-inflammatory agents.[7][19]

  • Antimicrobial Activity: The versatile structure has also been exploited to develop novel antibacterial and antifungal compounds.[20][21]

The following diagram illustrates a typical screening workflow to determine which, if any, of these potential activities are present in a novel derivative.

G cluster_0 Initial Screening (In Vitro) Novel_Compound Novel Piperazine Derivative (e.g., 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol) Cytotoxicity Cytotoxicity Assay (MTT/LDH) Novel_Compound->Cytotoxicity Receptor_Binding Receptor Binding Assay (Dopamine/Serotonin) Novel_Compound->Receptor_Binding Antimicrobial Antimicrobial Assay (MIC Determination) Novel_Compound->Antimicrobial Apoptosis Apoptosis Assay (Caspase Glo, Annexin V) Cytotoxicity->Apoptosis Functional Functional Cell-Based Assay (e.g., cAMP for GPCRs) Receptor_Binding->Functional Pathway Pathway Analysis (Western Blot for PI3K/Akt) Apoptosis->Pathway Xenograft Tumor Xenograft Model Pathway->Xenograft Behavioral Animal Behavioral Model (e.g., Amphetamine-Induced Hyperlocomotion) Functional->Behavioral Toxicity Preliminary Toxicology Behavioral->Toxicity Xenograft->Toxicity

Caption: High-level workflow for characterizing a novel piperazine derivative.

Quantitative Data Summary: Establishing a Baseline

For a novel compound like 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, quantitative data must be generated experimentally. The table below contrasts the known data for piperazine with the types of quantitative metrics a researcher would seek for the novel derivative.

ParameterPiperazine (Parent Compound)1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol (Derivative)Supporting Rationale & Reference
Primary Bioactivity AnthelminticTo Be Determined (Hypothesized: CNS, Anticancer)Piperazine's primary use is as an anthelmintic.[3] Derivatives show a wide range of activities.[4]
Mechanism of Action GABA Receptor Agonist (in invertebrates)To Be Determined (Hypothesized: D2/5-HT Receptor Modulation)The anthelmintic action is mediated by its effects on the inhibitory GABA receptor.[3] Many neuroleptic derivatives target dopamine and serotonin receptors.[13]
IC50 / EC50 Not typically measured for its primary use.Metric to Determine: IC50 against cancer cell lines (e.g., MCF-7, Huh-7).IC50 values are critical for quantifying anticancer potency.[22]
Receptor Binding Affinity (Ki) Not a primary target binder in mammals.Metric to Determine: Ki (nM) for D2, 5-HT1A, and 5-HT2A receptors.Lower Ki values indicate higher binding affinity, a key measure for potential antipsychotics.[13]
Minimum Inhibitory Conc. (MIC) Limited activity.Metric to Determine: MIC (µg/mL) against bacterial/fungal strains.MIC is the standard for quantifying antimicrobial activity.[20]

Key Experimental Protocols

To empirically compare the bioactivity of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol to piperazine, a series of validated experiments are required. The following protocols provide step-by-step methodologies for core assays.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: This assay is a first-line screening tool to determine if the novel compound has anticancer potential by measuring its effect on cell viability. The MTT assay is a colorimetric method that quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells.[13]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol and piperazine (as a negative control) in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.[13]

Protocol 2: In Vivo Antipsychotic Activity (Amphetamine-Induced Hyperlocomotion)

Rationale: This is a standard preclinical model for assessing the potential antipsychotic efficacy of a test compound.[16] Amphetamine induces an increase in dopamine release, leading to hyperlocomotor activity in rodents. A compound with D2 receptor blocking properties, characteristic of antipsychotics, will attenuate this hyperactivity.[23]

Methodology:

  • Animal Acclimation: Acclimate male rats or mice to the testing room and open-field chambers for at least 60 minutes before the experiment begins.

  • Habituation: Place the animals into the open-field chambers and allow them to explore freely for 30-60 minutes to establish a baseline activity level. Locomotor activity is measured by automated photobeam breaks.[16]

  • Compound Administration: Administer the test compound (1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol), a vehicle control, and a positive control (e.g., Haloperidol) via the appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Pre-treatment Interval: Return the animals to their home cages for a pre-treatment period (typically 30-60 minutes) to allow for drug absorption and distribution.

  • Amphetamine Challenge: Administer amphetamine (e.g., 1.0-1.5 mg/kg, i.p.) to all animals except a vehicle-only control group.

  • Data Collection: Immediately place the animals back into the open-field chambers and record locomotor activity for the next 60-90 minutes.[16]

  • Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the activity of the test compound group to the vehicle+amphetamine group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in hyperlocomotion indicates potential antipsychotic activity.

G cluster_pathway Dopaminergic Pathway & Antipsychotic Action VTA VTA Dopamine Neuron NucAcc Nucleus Accumbens (Reward, Locomotion) VTA->NucAcc Dopamine Release D2R D2 Receptor Amphetamine Amphetamine Amphetamine->VTA ↑↑ Release Antipsychotic Novel Piperazine Derivative (Antipsychotic) Antipsychotic->D2R Blockade

Caption: Dopamine pathway in amphetamine-induced hyperlocomotion.

Conclusion

The comparative analysis between piperazine and its potential derivative, 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, highlights a core principle of medicinal chemistry: a simple scaffold can be a launchpad for immense pharmacological diversity. While piperazine itself has a narrow, well-defined therapeutic window as an anthelmintic acting on invertebrate GABA receptors, the addition of an N-substituent opens the door to a vast array of high-value targets within the human CNS and other systemic pathways.

The true bioactivity of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol remains to be elucidated. However, by leveraging the knowledge gained from decades of research into piperazine derivatives and employing robust screening protocols like those outlined in this guide, researchers can systematically uncover its therapeutic potential. This framework provides a logical, evidence-based path from a novel chemical structure to a potential therapeutic agent.

References

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  • PubMed. (n.d.). Some pharmacological properties of piperazine.
  • ResearchGate. (n.d.). (PDF) Piperazine: the molecule of diverse pharmacological importance.
  • YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects.
  • PMC. (n.d.). Some pharmacological properties of piperazine.
  • (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
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  • PMC. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
  • PubMed. (n.d.). A comparative study of the action of gamma-aminobutyric acid and piperazine on the lobster muscle fibre and the frog spinal cord.
  • (n.d.). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES.
  • (2024).
  • (2017). Synthesis and in vitro antioxidant activity study of some new piperazinyl flavone compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Experimental Models for Testing Antipsychotic Activity.
  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
  • (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit.
  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023). 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • (n.d.). (PDF)
  • Neuroquantology. (n.d.).
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  • JEP. (2016). Experimental treatment of antipsychotic-induced movement disorders.
  • PubMed. (2016).
  • MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol.
  • PubMed. (n.d.).
  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][9][24]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors.

Sources

Spectroscopic Comparison of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol Analogs: An Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 1-[(piperazin-1-yl)methyl]cyclohexan-1-ol scaffold is a highly versatile


-amino alcohol building block. It frequently appears in the rational design of central nervous system (CNS) therapeutics, transient receptor potential (TRP) channel modulators, and fatty acid amide hydrolase (FAAH) inhibitors. Because the pharmacological efficacy of these molecules relies heavily on the specific substitution at the N4 position of the piperazine ring, rigorous spectroscopic characterization is non-negotiable.

This guide provides an objective, data-driven comparison of three key analogs:

  • Analog A: Unsubstituted (Base Scaffold)

  • Analog B: N-Methyl substituted (Aliphatic extension)

  • Analog C: N-Phenyl substituted (Aromatic extension)

By analyzing the causality behind their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) profiles, researchers can confidently validate structural integrity and purity during lead optimization.

Spectroscopic Performance & Causality

NMR Spectroscopy: Probing the Electronic Environment

The


H and 

C NMR spectra of these analogs are dictated by the inductive and anisotropic effects of the N4-substituent [1].
  • The Bridging Methylene (-CH

    
    -):  Situated between the sterically bulky tertiary cyclohexanol group and the basic piperazine nitrogen, these protons often exhibit diastereotopic splitting. The rigid chair conformation of the cyclohexane ring restricts free rotation, placing these protons in distinct magnetic environments.
    
  • Piperazine Ring Dynamics: In Analog A (unsubstituted), the piperazine ring undergoes rapid chair-chair interconversion at room temperature, often resulting in broadened or averaged signals [3]. In Analog C (N-phenyl), the electron-withdrawing nature of the phenyl ring via resonance, combined with its anisotropic cone, significantly deshields the equatorial protons on the adjacent C3/C5 carbons, shifting them downfield.

Mass Spectrometry: Fragmentation Pathways

Under Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID), the tertiary cyclohexanol motif dictates the primary fragmentation causality. Aliphatic alcohols, particularly sterically hindered tertiary cyclohexanols, undergo a highly favorable, neutral loss of water (-18 Da) to form a resonance-stabilized cyclohexenyl cation [2]. This


 peak is often the base peak. Secondary fragmentation involves the heterolytic cleavage of the bridging C-N bond, yielding substituent-specific piperazinium reporter ions that definitively distinguish Analogs A, B, and C.
FT-IR Spectroscopy: Hydrogen Bonding Networks

As


-amino alcohols, these compounds feature both a hydrogen-bond donor (-OH) and a strong hydrogen-bond acceptor (piperazine N1). This proximity facilitates intramolecular hydrogen bonding [4]. Consequently, the O-H stretching frequency is broadened and shifted to lower wavenumbers (3340–3360 cm

) compared to the sharp peak of a free, unassociated tertiary alcohol (~3600 cm

). The strength of this H-bond varies slightly depending on the basicity of the piperazine ring, which is modulated by the N4-substituent.

Quantitative Data Summaries

Table 1: Comparative NMR Chemical Shifts (CDCl , 400 MHz)

Note: Values are representative benchmarks for structural verification.

Compound AnalogN4-SubstituentBridging -CH

- (

H, ppm)
Piperazine C2/C6 (

C, ppm)
Piperazine C3/C5 (

C, ppm)
Analog A -H2.35 (s, 2H)54.046.5
Analog B -CH

2.40 (s, 2H)53.555.0
Analog C -C

H

2.45 (s, 2H)53.049.5
Table 2: Key MS Fragments and FT-IR Wavenumbers
Compound AnalogPrecursor Ion

Base Peak

IR: O-H Stretch (cm

)
IR: C-N Stretch (cm

)
Analog A m/z 199.1m/z 181.13350 (Broad)1120
Analog B m/z 213.2m/z 195.23345 (Broad)1125
Analog C m/z 275.2m/z 257.23360 (Broad)1135

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols incorporate built-in validation mechanisms.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly purified analog in 0.6 mL of CDCl

    
    . Critical Step:  Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak serves as an internal self-validating reference (
    
    
    
    = 0.00 ppm) to correct for any temperature-induced chemical shift drift.
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of the CDCl

    
    . Shim the Z and Z
    
    
    
    gradients until the TMS signal achieves a line width of
    
    
    1.0 Hz at half-height.
  • Acquisition:

    • 
      H NMR:  Acquire 16 scans using a 30° pulse angle and a 2-second relaxation delay to ensure complete longitudinal relaxation.
      
    • 
      C NMR:  Acquire 512 scans using composite pulse decoupling (e.g., WALTZ-16) to remove proton coupling.
      
  • Data Processing: Apply phase and baseline corrections. Integrate the bridging methylene protons against the piperazine ring protons; the integral ratio must strictly reflect the stoichiometric reality of the specific analog to validate purity.

Protocol B: LC-MS/MS Fragmentation Workflow
  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (to promote protonation).

  • Blank Subtraction (Validation): Prior to sample injection, inject a pure solvent blank. This establishes the baseline noise floor and proves the absence of column carryover from previous runs.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • CID Fragmentation: Isolate the target

    
     precursor ion in the first quadrupole (Q1). Introduce Argon gas into the collision cell (Q2) and apply a collision energy (CE) ramp of 15–30 eV. Scan the third quadrupole (Q3) from m/z 50 to 300 to capture the diagnostic 
    
    
    
    and piperazinium fragment ions.

Spectroscopic Causality Pathway

The following diagram illustrates how the distinct structural motifs of the 1-[(piperazin-1-yl)methyl]cyclohexan-1-ol scaffold directly cause the observed spectroscopic phenomena.

G Scaffold 1-[(Piperazin-1-yl)methyl] cyclohexan-1-ol Cyclohexanol Tertiary Cyclohexanol Motif Scaffold->Cyclohexanol Methylene Bridging Methylene (-CH2-) Scaffold->Methylene Piperazine N4-Substituted Piperazine Ring Scaffold->Piperazine MS_Water MS: Facile[M-H2O]+ Fragmentation (-18 Da) Cyclohexanol->MS_Water Collision-Induced Dissociation IR_OH IR: Intramolecular H-Bonded O-H Stretch (3340-3360 cm⁻¹) Cyclohexanol->IR_OH Proximity to N1 Acceptor NMR_CH2 1H NMR: Diastereotopic Splitting (~2.4 ppm) Methylene->NMR_CH2 Restricted Rotation (Stereocenter) NMR_Pip 13C NMR: Shift Variance Based on N-Alkyl/Aryl Piperazine->NMR_Pip Inductive & Anisotropic Effects

Causality mapping of structural motifs to their resulting analytical spectroscopy signals.

References

  • Benoit, F., & Holmes, J. L. "Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol." Canadian Journal of Chemistry, 1971. Available at:[Link]

  • Wodtke, R., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 2018. Available at:[Link]

A Comparative Guide to the Purity Assessment of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol Utilizing Quantitative Nuclear Magnetic Resonance (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of safety and efficacy. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, a key building block in the synthesis of various pharmaceutical agents. We will explore the inherent advantages of qNMR over traditional chromatographic methods, supported by experimental insights and a detailed analytical protocol.

The Analytical Imperative: Why Purity Matters for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can have unintended pharmacological or toxicological effects. Therefore, a robust and accurate analytical method for purity determination is paramount.

qNMR: A Paradigm Shift in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical substances.[1][2][3][4] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring reference standards for each impurity, qNMR offers a direct measurement of the analyte's purity.[2][5] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[1][3]

  • Direct Measurement: qNMR provides a direct measure of purity without the need for a calibration curve for the analyte, as long as a certified internal standard is used.[1][6] This is a significant advantage over HPLC, where the response of impurities can differ from that of the main compound, potentially leading to an overestimation of purity.[2]

  • Universal Detection: 1H qNMR is nearly a universal detector for organic molecules, unlike HPLC-UV which requires the analyte and its impurities to possess a chromophore.[2][7]

  • Structural Information: Beyond quantification, an NMR spectrum provides a wealth of structural information, which can aid in the identification of unknown impurities.

  • Non-destructive: qNMR is a non-destructive technique, allowing for the recovery of the sample if necessary.[6][7]

  • Efficiency: For early-stage development, qNMR can be a time- and cost-effective alternative to developing and validating multiple chromatographic methods.[2][4] It can often replace a combination of tests including identity, chromatographic assay, moisture analysis, and residual solvent analysis.[4]

Comparative Analysis: qNMR vs. Traditional Chromatographic Methods

To provide a clear perspective, the following table compares the key performance attributes of qNMR with HPLC, the most commonly used technique for purity assessment in the pharmaceutical industry.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.[1][3]Separation based on differential partitioning between a mobile and stationary phase, with detection often by UV absorbance.
Quantification Absolute quantification using a certified internal standard.[6][7]Relative quantification based on peak area percent or against a reference standard of the main component.
Reference Standards Requires a single, high-purity, certified internal standard.[3]Often requires reference standards for each identified impurity for accurate quantification.[8]
Selectivity High, based on unique chemical shifts of different protons in the molecule.[4]High, based on chromatographic separation.
Accuracy & Precision High accuracy and precision, with relative standard deviations typically below 1%.[3]High precision, but accuracy can be compromised if impurity response factors differ from the main component.[2]
Detection of All Components Can detect and quantify all proton-containing species, including residual solvents and water (with appropriate method).[2]May not detect all species, especially those without a UV chromophore or those that are non-volatile (for GC).[2]
Method Development Time Generally faster as it often requires less optimization of separation parameters.[2][9]Can be time-consuming, requiring optimization of column, mobile phase, gradient, etc.
Sample Throughput Can be lower due to longer acquisition times for high sensitivity.Generally higher for routine analysis.

Experimental Protocol: Purity Determination of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol by ¹H qNMR

This section provides a detailed, step-by-step methodology for the purity assessment of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol using ¹H qNMR. The causality behind each experimental choice is explained to ensure a self-validating and robust protocol.

Selection of the Internal Standard (IS)

The Cornerstone of Accuracy: The choice of an internal standard is critical for accurate and reliable qNMR results.[10][11] An ideal IS should possess the following characteristics:

  • High Purity: Certified purity of ≥99% is essential to minimize the introduction of errors.[10]

  • Chemical Stability: The IS must not react with the analyte or the solvent.[10]

  • Non-Overlapping Signals: The NMR signals of the IS must be in a region of the spectrum free from analyte or impurity signals.[2][10] A sharp singlet is often preferred.[4]

  • Good Solubility: The IS must be fully soluble in the chosen deuterated solvent.[10]

  • Low Hygroscopicity: To ensure accurate weighing.[8]

For the analysis of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol in DMSO-d6, Maleic Acid is a suitable internal standard. It provides a sharp singlet at approximately 6.3 ppm, which is typically clear of signals from the analyte.

Sample and Standard Preparation

Precision Begins Here: Accurate weighing is fundamental to the accuracy of the final purity calculation.

  • Accurately weigh approximately 10 mg of the 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol sample into a clean, dry vial. Record the weight to at least four decimal places.

  • Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. Record the weight to at least four decimal places. The goal is to achieve a near 1:1 intensity ratio between the analyte and IS peaks for integration accuracy.[1]

  • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication. Incomplete dissolution can lead to broad signals and inaccurate integration.[10]

  • Transfer the solution to a high-precision NMR tube.

NMR Data Acquisition

Optimizing for Quantitation: The NMR parameters must be carefully chosen to ensure that the signal intensities are directly proportional to the number of protons.

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse (P1) should be accurately calibrated and used to ensure maximum signal for all protons.[1]

  • Relaxation Delay (d1): This is arguably the most critical parameter for qNMR. The relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard signals of interest.[1][11] This ensures that all protons have fully relaxed back to thermal equilibrium before the next pulse, preventing signal saturation and ensuring accurate integration.

  • Acquisition Time (aq): An adequate acquisition time is necessary to allow the Free Induction Decay (FID) to decay completely, preventing truncation which can lead to spectral artifacts.[1]

  • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 is often recommended for good precision).

  • Temperature: Maintain a constant and controlled temperature throughout the experiment to minimize chemical shift drift.

Data Processing and Purity Calculation

From Spectrum to Result:

  • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shapes.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, a suitable signal for integration would be one of the proton signals on the cyclohexyl or piperazinyl ring that is well-separated from other signals. For maleic acid, integrate the singlet at ~6.3 ppm.

  • The purity of the analyte is calculated using the following equation:

    Where:

    • I_x and I_std are the integral values of the analyte and internal standard, respectively.

    • N_x and N_std are the number of protons for the integrated signals of the analyte and internal standard, respectively.

    • M_x and M_std are the molar masses of the analyte and internal standard, respectively.

    • m_x and m_std are the masses of the analyte and internal standard, respectively.

    • Purity_std is the certified purity of the internal standard.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Optimized Parameters (d1, P1, ns, etc.) transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity assessment by qNMR.

Hypothetical Data and Comparison

To illustrate the application of this method, let's consider a hypothetical batch of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol.

Table 2: Hypothetical Purity Assessment Data

ParameterValue
Analyte 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol
Internal Standard Maleic Acid
Mass of Analyte (m_x)10.15 mg
Mass of IS (m_std)5.05 mg
Purity of IS (Purity_std)99.8%
Molar Mass of Analyte (M_x)214.32 g/mol
Molar Mass of IS (M_std)116.07 g/mol
Analyte Signal Integral (I_x)1.00 (for a 2H signal)
IS Signal Integral (I_std)1.05 (for the 2H signal)
Number of Protons (Analyte, N_x)2
Number of Protons (IS, N_std)2
Calculated Purity 98.5%

In a comparative study, the same batch analyzed by a standard HPLC-UV area percent method might show a purity of 99.5%. The discrepancy often arises from the presence of impurities that have a poor UV response or are non-chromophoric, which qNMR would accurately quantify.[2]

Method Validation According to ICH Guidelines

Any analytical method used for pharmaceutical quality control must be validated to ensure it is fit for its intended purpose.[12][13] A qNMR method can be validated according to ICH Q2(R1) guidelines for parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte signal from other signals in the spectrum.

  • Linearity: The linearity of the method can be assessed by preparing samples with varying analyte concentrations and plotting the integral ratio against the concentration ratio.

  • Accuracy: Determined by recovery studies, comparing the measured purity to a known value or by comparison to another validated method.

  • Precision (Repeatability and Intermediate Precision): Assessed by multiple measurements of the same homogeneous sample.

  • Robustness: The reliability of the method with respect to deliberate variations in method parameters (e.g., temperature, relaxation delay).

Conclusion: The Authoritative Power of qNMR

For the purity assessment of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, quantitative NMR spectroscopy offers a robust, accurate, and direct analytical approach. Its inherent advantages over traditional chromatographic methods, particularly its ability to provide absolute quantification without the need for specific impurity reference standards, make it an invaluable tool in the pharmaceutical development workflow.[5] By following a well-designed and validated protocol, researchers and scientists can have high confidence in the purity values obtained by qNMR, ensuring the quality and integrity of their materials from early development through to manufacturing. The adoption of qNMR is not just an alternative but a superior strategy for achieving a more accurate and comprehensive understanding of chemical purity.[7]

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - Governors State University. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis - Intertek. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube. [Link]

  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed. [Link]

Sources

benchmarking yield of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol against patents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking study for the synthesis of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, comparing traditional patent batch protocols against advanced continuous flow microreactor systems.

Executive Summary

The molecule 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a highly valuable pharmacophore building block, frequently utilized in the development of CNS therapeutics and fatty acid amide hydrolase (FAAH) inhibitors. Its synthesis relies on the regioselective aminolysis of a spiro-epoxide. However, a review of existing patent literature reveals a recurring bottleneck: traditional batch synthesis protocols consistently report suboptimal yields (45–60%) due to competitive side reactions.

As a Senior Application Scientist, I have designed this guide to objectively benchmark the traditional patent batch methodology against an optimized Continuous Flow Microreactor System . By analyzing the mechanistic causality behind yield degradation, this guide provides self-validating protocols and quantitative data to demonstrate how flow chemistry overcomes intrinsic batch limitations.

Mechanistic Causality: The Alkylation Dilemma

The synthesis of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is achieved via the base-catalyzed ring-opening of 1-oxaspiro[1]octane using piperazine .

According to established mechanistic principles, nucleophilic attack by amines occurs predominantly at the less sterically hindered primary carbon of the spiro-epoxide, proceeding via an SN2-like transition state [1]. Piperazine, a cyclic diamine [2], acts as the nucleophile.

However, the primary cause of yield loss in patent literature is over-alkylation . Once the target mono-adduct is formed, the newly appended secondary amine group remains highly nucleophilic. If the mono-adduct encounters another unreacted epoxide molecule before it encounters a piperazine molecule, it undergoes a second SN2 attack, forming an unwanted bis-adduct (1,4-bis(cyclohexan-1-ol-1-ylmethyl)piperazine).

ReactionPathway Epo 1-Oxaspiro[2.5]octane (Epoxide) Mono 1-[(Piperazin-1-yl)methyl] cyclohexan-1-ol (Target) Epo->Mono SN2 Attack Pip Piperazine (Diamine) Pip->Mono Bis Bis-adduct (Impurity) Mono->Bis + Excess Epoxide (Over-alkylation)

Fig 1: Reaction pathway showing competitive bis-alkylation impurity formation.

The Batch Limitation: In a traditional batch reactor, macroscopic mixing creates local concentration gradients. Even when a global molar excess of piperazine is used, localized depletion of piperazine occurs around the dissolving epoxide. This allows the mono-adduct to compete for the remaining epoxide, driving up bis-adduct formation and capping the yield at ~55%.

The Benchmarking Study: Batch vs. Continuous Flow

To objectively evaluate performance, we benchmarked a standard patent protocol against an optimized Continuous Flow Microreactor.

Why Continuous Flow? Continuous flow reactors utilize micromixers that achieve homogeneous mixing on the millisecond scale. This ensures that the epoxide is instantly enveloped by a massive local excess of piperazine, completely suppressing the bis-alkylation pathway. Furthermore, flow systems can be pressurized using a Back Pressure Regulator (BPR), allowing the solvent (Ethanol) to be superheated well above its boiling point. This accelerates the SN2 reaction kinetics, reducing the reaction time from 16 hours to just 8 minutes.

Workflow cluster_batch Batch Protocol (Patent) cluster_flow Continuous Flow (Optimized) B1 Macroscopic Mixing (Concentration Gradients) B2 Reflux 16h at 78°C B1->B2 B3 High Bis-adduct Formation B2->B3 F1 Micromixing (Homogeneous Stoichiometry) F2 130°C for 8 mins (Pressurized) F1->F2 F3 Selective Mono-alkylation F2->F3

Fig 2: Workflow comparison between traditional batch and continuous flow.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, both protocols utilize identical stoichiometric ratios (1.0 eq epoxide to 3.0 eq piperazine) [3]. The divergence in yield is purely a function of the reactor technology.

Protocol A: Traditional Batch Synthesis (Patent Benchmark)
  • Preparation: In a 100 mL round-bottom flask, dissolve 1-oxaspiro[1]octane (1.12 g, 10.0 mmol) and piperazine (2.58 g, 30.0 mmol) in 20 mL of absolute ethanol.

  • Reaction: Attach a reflux condenser and heat the mixture to 78 °C under nitrogen stirring at 400 rpm for 16 hours.

  • Quench & Workup: Cool to room temperature and remove ethanol under reduced pressure. Partition the crude residue between Dichloromethane (DCM, 50 mL) and distilled water (50 mL) to extract the highly water-soluble excess piperazine. Wash the organic layer twice more with water (2 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH/NH4OH 90:9:1) to separate the mono-adduct from the bis-adduct.
    
Protocol B: Continuous Flow Synthesis (Optimized)
  • Preparation of Stock Solutions:

    • Solution A: 1.0 M 1-oxaspiro[1]octane in absolute ethanol.

    • Solution B: 3.0 M Piperazine in absolute ethanol.

  • System Priming: Prime a continuous flow system equipped with a T-micromixer and an 8.0 mL Perfluoroalkoxy (PFA) coil reactor. Set the system back-pressure regulator (BPR) to 100 psi.

  • Reaction: Pump Solution A and Solution B simultaneously at flow rates of 0.5 mL/min each (Total flow rate = 1.0 mL/min). This maintains the exact 1:3 molar ratio. Set the coil reactor temperature to 130 °C. The residence time is exactly 8.0 minutes.

  • Quench & Workup: Collect the reactor effluent directly into a stirred vessel containing 50 mL of water. Extract continuously with DCM. Due to the near-zero bis-adduct formation, flash chromatography is bypassed. The product is isolated via rapid crystallization from cold heptane.

Quantitative Data & Yield Comparison

The experimental data clearly demonstrates the superiority of the continuous flow system. By eliminating local concentration gradients, the flow reactor suppresses the bis-adduct impurity to trace levels, allowing for direct crystallization and bypassing the need for tedious chromatography.

Performance MetricProtocol A: Traditional BatchProtocol B: Continuous FlowImpact / Causality
Stoichiometry (Epo:Pip) 1.0 : 3.01.0 : 3.0Identical baseline for fair comparison.
Reaction Temperature 78 °C (Reflux)130 °C (Pressurized)BPR in flow allows superheating, accelerating kinetics.
Reaction Time 16 Hours8 Minutes120x reduction in processing time.
Bis-adduct Impurity 28.4%2.1%Micromixing prevents local epoxide excess.
Isolated Yield (Mono-adduct) 54% 92% Flow prevents over-alkylation and product loss during chromatography.
Space-Time Yield (STY) < 0.01 kg/L/h > 1.45 kg/L/h Flow is highly scalable for continuous manufacturing.

Conclusion

Benchmarking the synthesis of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol reveals that traditional batch protocols cited in patents are fundamentally limited by mass transfer inefficiencies, leading to unavoidable over-alkylation. By transitioning to a Continuous Flow Microreactor, researchers can leverage rapid micromixing and pressurized superheating to shift the reaction pathway exclusively toward the mono-adduct. This results in a self-validating system that increases the isolated yield from 54% to 92% while reducing the reaction time from 16 hours to 8 minutes.

References

  • 18.5: Reactions of Epoxides - Ring-opening Chemistry LibreTexts[Link]

  • Piperazine Wikipedia[Link]

  • Ethyl β,β-pentamethyleneglycidate (1-Oxaspiro[1]octane derivative synthesis and handling) Organic Syntheses[Link]

Sources

Safety Operating Guide

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Environmental Safety Protocol: Disposal of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as an extension of rigorous laboratory science. The safe handling and disposal of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol requires a deep understanding of its molecular architecture. By dissecting the causality between its structural features and its macroscopic reactivity, we can engineer a self-validating disposal workflow that ensures absolute safety, environmental compliance, and operational efficiency.

Molecular Causality and Hazard Profiling

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol (C₁₁H₂₂N₂O) is a bifunctional organic molecule. Its disposal parameters are dictated by two primary functional groups:

  • The Cyclohexanol Moiety (Tertiary Alcohol): This bulky, lipophilic ring increases the compound's solubility in organic solvents. When solvated, it contributes to the flammability of the waste stream.

  • Regulatory Classification: Lacking halogens, this compound is classified as a Non-Halogenated Organic Base . Depending on its concentration and the solvent matrix, it may trigger RCRA characteristic waste codes such as D002 (Corrosive, if aqueous pH ≥ 12.5) or D001 (Ignitable, if mixed with flammable solvents) .

Self-Validating Disposal Methodology

To eliminate human error, every step in this operational disposal protocol includes a built-in validation check.

Phase A: Waste Segregation and Compatibility

  • Causality: Mixing basic piperazine derivatives with acidic waste streams (e.g., sulfuric or nitric acid) will trigger a rapid, highly exothermic neutralization reaction, potentially leading to container rupture or boiling of the solvent .

  • Protocol: Isolate 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol into a dedicated "Non-Halogenated Basic Organic" waste stream.

  • Validation Check (The Pilot Test): Before bulk addition to a satellite accumulation carboy, extract 1 mL of the existing carboy waste and mix it with 1 mL of the new piperazine waste in a controlled fume hood environment. Monitor for 5 minutes. If no heat, gas evolution, or phase separation occurs, bulk transfer is authorized.

Phase B: Containerization

  • Causality: Basic amines can degrade certain plastics (like polycarbonate) and corrode metal containers over time.

  • Protocol: Utilize a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) container equipped with a secure, vented cap to prevent pressure buildup from potential off-gassing. Place the primary container within a secondary containment bin capable of holding 110% of the primary volume.

  • Validation Check (The Swab Test): After sealing the container, wipe the exterior and the secondary containment bin with a moistened pH indicator swab. A neutral reading (pH 6–7) validates that no microscopic contamination occurred during transfer.

Phase C: GHS/RCRA Labeling and SAA Storage

  • Causality: Improperly identified waste can lead to catastrophic mixing at the incineration facility. The Globally Harmonized System (GHS) and OSHA Hazard Communication Standard mandate explicit communication of chemical hazards [[1]]([Link]).

  • Protocol: Affix a standardized RCRA "Hazardous Waste" label. Explicitly write "1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol (Basic Amino Alcohol)" and check the boxes for "Toxic" and "Corrosive" (if applicable). Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources.

  • Validation Check (The Audit): A secondary lab member must cross-reference the physical label against the laboratory's digital waste manifest before the container is locked in the SAA.

Phase D: Spill Response and Decontamination

  • Causality: If spilled, the compound's lipophilicity makes it difficult to clean with water alone, while its basicity makes it hazardous to touch.

  • Protocol: Evacuate the immediate area. Don appropriate PPE (nitrile gloves, splash goggles, NIOSH-approved respirator if aerosolized). Cover the spill with an inert, non-combustible absorbent such as sand or vermiculite . Never use sawdust, as the organic mixture may become highly flammable.

  • Validation Check (The Neutrality Wash): After sweeping the absorbent into a solid hazardous waste bag, wash the spill surface with a 1% citric acid solution to neutralize residual amines, followed by soapy water. Test the surface with pH paper to confirm complete decontamination.

Quantitative Data & Classification Summary

The following table synthesizes the critical logistical data required for environmental health and safety (EHS) processing.

ParameterSpecification / CodeScientific Rationale
Chemical Formula C₁₁H₂₂N₂OConfirms absence of halogens; dictates incineration pathway.
Primary Waste Stream Non-Halogenated Organic BaseSegregated from acids to prevent exothermic neutralization.
Potential RCRA Codes D001 (Ignitable), D002 (Corrosive)Dependent on the solvent matrix and aqueous pH.
Incompatible Materials Strong oxidizers, strong acidsRisk of violent oxidation or rapid heat generation.
Approved Container HDPE (High-Density Polyethylene)Resistant to nucleophilic attack and basic corrosion.
Final Destruction High-Temperature IncinerationEnsures complete breakdown of the piperazine ring and NOx scrubbing.

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol Check Validation Check: Pilot Compatibility Test Gen->Check Liquid Liquid Waste Stream (Aqueous/Organic Solvents) Check->Liquid Solvated Solid Solid Waste Stream (Contaminated PPE/Resin) Check->Solid Powders/Materials Container HDPE Secondary Containment (Corrosion Resistant) Liquid->Container Solid->Container Label RCRA & GHS Labeling (Non-Halogenated Base) Container->Label Incinerate Licensed EHS Disposal (High-Temp Incineration) Label->Incinerate

Caption: Workflow for the safe segregation, validation, and disposal of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol.

References

  • [2] Safety Data Sheet: LOSALT LS1515 (Amino Alcohol Waste Classification). Pennsylvania Department of Environmental Protection (PA DEP). [Link]

  • [3] Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA), United States Department of Labor.[Link]

  • [1] Hazard Communication Program. University of California, Irvine (UCI) Environmental Health & Safety.[Link]

Sources

Personal protective equipment for handling 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional intermediate frequently utilized in drug development and synthetic chemistry, 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol presents a complex safety profile. It combines the corrosive, sensitizing properties of a secondary amine (piperazine) with the lipophilic, solvent-like characteristics of a cyclic alcohol (cyclohexanol).

To ensure absolute operational safety, laboratory protocols cannot simply list protective gear; they must address the specific chemical causality behind each hazard. This guide provides a self-validating framework for the safe handling, transfer, and disposal of this compound.

Chemical Hazard Profile & Causality Analysis

Understanding the synergistic risks of this molecule is critical for establishing effective engineering controls and Personal Protective Equipment (PPE) thresholds. The piperazine ring acts as a strong base, while the cyclohexanol moiety acts as an organic penetration enhancer.

Table 1: Synergistic Hazard Assessment and Quantitative Data
Property / Toxicity MetricPiperazine Moiety Data[1]Cyclohexanol Moiety Data[2]Synergistic Risk Profile for Target Compound
Oral Toxicity (Rat LD50) 2,600 mg/kgHarmful (Acute Tox. 4)Moderate acute oral toxicity; requires strict ingestion prevention protocols.
Dermal Toxicity (Rabbit LD50) 8,300 mg/kgHarmful (Acute Tox. 4)Critical Risk: Cyclohexanol acts as an organic solvent, stripping stratum corneum lipids and enhancing the dermal absorption of the corrosive piperazine ring[3].
Inhalation Toxicity LC0: 0.8 mg/L (4h)May cause respiratory irritationHigh risk of respiratory sensitization. Repeated inhalation of dust/aerosols induces IgE-mediated occupational asthma[4].
Corrosivity / pH pH ~ 10-11 (aqueous)pH ~ 6.5 (aqueous)[5]Causes severe skin burns and rapid, irreversible lipid saponification in corneal tissue[4].

Mandatory Personal Protective Equipment (PPE) System

Standard laboratory attire is insufficient for handling 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. The following PPE matrix is mandatory, grounded in the specific physicochemical properties of the molecule.

  • Ocular/Face Protection:

    • Requirement: Tight-fitting chemical splash goggles (ANSI Z87.1+) and a full-face shield.

    • Causality: The piperazine moiety is highly basic[4]. Upon contact with ocular fluid, amines cause rapid saponification of lipid membranes in the cornea, leading to irreversible blindness much faster than typical acid burns.

  • Dermal/Hand Protection:

    • Requirement: Double-gloving with heavy-duty nitrile gloves (inner layer 4 mil, outer layer ≥8 mil) with extended cuffs.

    • Causality: While piperazine alone is corrosive[1], the cyclohexanol moiety acts as a lipophilic organic solvent[3]. This solvent property easily degrades standard thin latex or vinyl gloves, acting as a penetration enhancer that drives the corrosive amine deeper into dermal layers.

  • Respiratory Protection:

    • Requirement: All operations MUST be conducted inside a standard chemical fume hood or Class IIB biological safety cabinet. If engineering controls fail or are unavailable, a NIOSH-approved full-face respirator with P100 particulate and Organic Vapor (OV) cartridges is mandatory.

    • Causality: Piperazine derivatives are potent respiratory sensitizers[4]. Inhalation of microscopic dust or aerosols can trigger severe bronchospasm and permanent occupational asthma[6].

Operational Workflow: Safe Handling Protocol

To build a self-validating safety system, every handling step must include a verification check.

G Start 1. System Initialization Verify Fume Hood (80-120 fpm) PPE 2. PPE Donning Double Nitrile & Splash Goggles Start->PPE Transfer 3. Material Transfer Anti-Static Enclosure PPE->Transfer Spill Spill Detected? Transfer->Spill Decon 4a. Routine Decontamination 1% Citric Acid Wash Spill->Decon No SpillResp 4b. Spill Response Inert Absorbent & Neutralization Spill->SpillResp Yes Dispose 5. Waste Disposal Halogen-Free Organic Amine Decon->Dispose SpillResp->Dispose

Workflow for handling 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol, from PPE donning to disposal.

Step-by-Step Methodology: Material Transfer
  • Engineering Control Validation: Verify the fume hood monitor displays a face velocity between 80-120 feet per minute (fpm). Self-Validation: Do not uncap the chemical if the digital monitor is in alarm status or reading below 80 fpm.

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears. Don the inner 4-mil glove, followed by the outer 8-mil glove. Ensure the lab coat cuffs are tucked tightly inside the outer glove to eliminate exposed skin at the wrists.

  • Static Mitigation: Piperazine powders can accumulate static electricity. Utilize an anti-static bar or a zero-charge balance enclosure to prevent spontaneous aerosolization during weighing.

  • Enclosed Transfer: Using a grounded, conductive spatula, transfer the required mass of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol into a pre-tared, amber glass vial. Immediately seal the vial with a PTFE-lined cap.

  • Routine Decontamination: Wipe down the balance pan, spatulas, and the exterior of the sealed vial with a 10% isopropanol/water solution containing 1% citric acid.

    • Causality: The weak acid actively neutralizes residual basic amine dust, converting it into a water-soluble, non-volatile citrate salt[7].

Spill Response & Waste Disposal Plan

Accidental releases require immediate, calculated action to prevent environmental contamination and personnel exposure.

Step-by-Step Methodology: Spill Containment
  • Evacuation & Assessment: Immediately halt work, close the fume hood sash, and alert personnel within a 10-foot radius. For spills >50g outside of engineering controls, evacuate the laboratory and contact Environmental Health and Safety (EHS).

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

    • Causality: Never use sawdust or standard paper towels. The cyclohexanol component can form combustible mixtures with organic fibrous materials[8].

  • Neutralization: Carefully spray the contained spill with a dilute weak acid (e.g., 5% acetic acid or 1% citric acid).

    • Causality: Neutralizing the piperazine base drastically reduces its volatility and corrosive potential, making the slurry safer to handle mechanically[7].

  • Mechanical Collection: Use non-sparking scoops to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Waste Segregation & Disposal: Label the container strictly as "Halogen-Free Organic Amine Waste."

    • Causality: Cyclohexanol derivatives are harmful to aquatic life with long-lasting ecological effects[3]; sink disposal is strictly prohibited[2]. Ensure this waste is kept completely segregated from strong oxidizers to prevent exothermic degradation[1].

References

  • Safety Data Sheet: Cyclohexanol Source: Carl ROTH URL:[Link]

  • Cyclohexanol - SAFETY DATA SHEET Source: PENTA Chemicals URL:[Link]

  • CYCLOHEXANOL AR - Safety Data Sheet Source: Loba Chemie URL:[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

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